molecular formula C8H8BrClOZn B1592903 5-Bromo-2-methoxybenzylzinc chloride CAS No. 352530-35-9

5-Bromo-2-methoxybenzylzinc chloride

Cat. No.: B1592903
CAS No.: 352530-35-9
M. Wt: 300.9 g/mol
InChI Key: VGKCWJCGDDKRRZ-UHFFFAOYSA-M
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Description

5-Bromo-2-methoxybenzylzinc chloride is a useful research compound. Its molecular formula is C8H8BrClOZn and its molecular weight is 300.9 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-2-methoxybenzylzinc chloride solution is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-2-methoxybenzylzinc chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-methoxybenzylzinc chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

352530-35-9

Molecular Formula

C8H8BrClOZn

Molecular Weight

300.9 g/mol

IUPAC Name

zinc;4-bromo-2-methanidyl-1-methoxybenzene;chloride

InChI

InChI=1S/C8H8BrO.ClH.Zn/c1-6-5-7(9)3-4-8(6)10-2;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

VGKCWJCGDDKRRZ-UHFFFAOYSA-M

SMILES

COC1=C(C=C(C=C1)Br)[CH2-].Cl[Zn+]

Canonical SMILES

COC1=C(C=C(C=C1)Br)[CH2-].[Cl-].[Zn+2]

Pictograms

Corrosive

Origin of Product

United States

Foundational & Exploratory

5-Bromo-2-methoxybenzylzinc chloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Reagent Guide for Medicinal Chemistry & Process Development

Executive Summary

5-Bromo-2-methoxybenzylzinc chloride (CAS: 352530-35-9) is a specialized organozinc reagent used primarily in Palladium-catalyzed Negishi cross-coupling reactions. Its structural uniqueness lies in its bifunctionality : it possesses a nucleophilic benzylic zinc moiety for immediate C-C bond formation and an electrophilic aryl bromide handle for subsequent diversification.

This dual nature makes it a "linchpin" intermediate in fragment-based drug discovery (FBDD), allowing chemists to install a 2-methoxy-5-bromobenzyl scaffold into heteroaromatic cores while retaining a reactive site for downstream Suzuki-Miyaura or Buchwald-Hartwig couplings.

Chemical Identity & Structural Analysis

Core Specifications
PropertyData
IUPAC Name (5-Bromo-2-methoxybenzyl)(chlorido)zinc
CAS Number 352530-35-9
Molecular Formula

Molecular Weight 300.90 g/mol
Physical State Solution (typically 0.5 M in THF)
Storage 2–8°C (Inert atmosphere required)
Stability Moisture/Air sensitive; stable for weeks under Argon at 0°C
Structural Visualization

The following diagram illustrates the chemical structure and the electronic distinctness of its two halide positions.

ChemicalStructure Figure 1: Functional anatomy of 5-Bromo-2-methoxybenzylzinc chloride. Zinc ZnCl Moiety (Nucleophilic Site) BenzylC Benzylic Carbon (sp3) Zinc->BenzylC C-Zn Bond ArylRing Aryl Core (2-Methoxy-5-bromo) BenzylC->ArylRing Attachment Bromo Aryl Bromide (Electrophilic Handle) ArylRing->Bromo C-Br Bond (Intact)

Synthesis & Chemoselectivity

The Critical Challenge: Synthesizing this reagent requires inserting Zinc into a precursor molecule containing two halogen atoms: a benzylic chloride and an aryl bromide.

Expert Insight: Standard magnesium insertion (Grignard formation) often leads to "halogen scrambling" or non-selective insertion into the Ar-Br bond. However, Zinc insertion is highly chemoselective .

The Knochel Protocol (Zn/LiCl)

The industry-standard method utilizes Zinc dust activated with Lithium Chloride (LiCl). This method, pioneered by Paul Knochel, is superior because LiCl solubilizes the organozinc species, cleaning the metal surface and allowing the reaction to proceed at mild temperatures (0–25°C).

Mechanism of Selectivity:

  • Bond Dissociation Energy (BDE): The benzylic C-Cl bond is weaker and more accessible to oxidative addition by Zn(0) than the aryl C-Br bond.

  • Kinetic Control: At controlled temperatures (approx. 20°C), Zinc inserts exclusively into the benzylic position.

Step-by-Step Preparation Protocol
  • Activation: Dry LiCl (1.5 equiv) is placed in a Schlenk flask and heated under vacuum (150°C) to remove trace water. Zinc dust (1.5 equiv) is added, and the mixture is dried again.[1]

  • Solvation: Dry THF is added. The Zn is activated with 5 mol% 1,2-dibromoethane and 1 mol% TMSCl.

  • Insertion: 5-Bromo-2-methoxybenzyl chloride (1.0 equiv) is added as a solution in THF.

  • Reaction: Stir at 25°C for 2–4 hours.

  • Result: A clear to slightly grey solution of the zinc reagent is formed. The Ar-Br bond remains >98% intact.

SynthesisPathway Figure 2: Chemoselective Zinc Insertion Pathway. Precursor 5-Bromo-2-methoxybenzyl chloride Transition Oxidative Addition (Selective) Precursor->Transition Reagents Zn dust / LiCl (THF, 25°C) Reagents->Transition Product 5-Bromo-2-methoxybenzylzinc chloride Transition->Product Kinetic Product SideProduct Ar-Zn Species (Avoided) Transition->SideProduct Thermodynamic (Requires Heat)

Quality Control: Self-Validating Titration

Before using the reagent in a precious coupling reaction, the active concentration must be determined. Organozinc reagents cannot be titrated with simple acid/base indicators due to their lower basicity compared to Grignards.

Iodine Titration Protocol

This method relies on the rapid iodolysis of the C-Zn bond.

  • Setup: Weigh an exact amount of Iodine (

    
    ) into a dry vial (e.g., 254 mg, 1.0 mmol). Dissolve in dry THF (2 mL).
    
  • Titration: Add the organozinc solution dropwise via a syringe to the iodine solution.

  • Endpoint: The solution transitions from Dark Brown

    
    Yellow 
    
    
    
    Colorless .
  • Calculation:

    
    
    

Applications: The Negishi Coupling Workflow

The primary utility of 5-Bromo-2-methoxybenzylzinc chloride is to couple with aryl halides (Ar-X) or triflates (Ar-OTf) using a Palladium catalyst.

Mechanistic Advantages
  • Functional Group Tolerance: Unlike Lithium or Magnesium reagents, this Zinc reagent tolerates esters, nitriles, and ketones on the electrophile partner.

  • Iterative Synthesis: The product of the Negishi coupling retains the 5-bromo substituent. This allows for a "one-pot, two-step" sequence where the zinc reagent is coupled first, followed by a Suzuki coupling at the bromine position.

Recommended Catalytic System
  • Catalyst:

    
     or 
    
    
    
    (1–2 mol%)
  • Ligand: SPhos or XPhos (Buchwald biaryl phosphines) are highly recommended to facilitate the coupling of benzylic zincs, which can be prone to isomerization.

  • Solvent: THF (from the reagent) + NMP (co-solvent often boosts yield).

NegishiCycle Figure 3: Negishi Catalytic Cycle utilizing 5-Bromo-2-methoxybenzylzinc chloride. Start Electrophile (Ar-X) + Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd TransMetal Transmetallation (+ Benzyl-Zn-Cl) OxAdd->TransMetal RedElim Reductive Elimination (C-C Bond Formation) TransMetal->RedElim RedElim->Start Regenerate Pd(0) Product Coupled Product (Retains Ar-Br) RedElim->Product

References

  • Sigma-Aldrich. 5-Bromo-2-methoxybenzylzinc chloride solution, 0.5 M in THF. Product No. 533394.[2] Link

  • Krasovskiy, A., & Knochel, P. (2006).[3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[4][5] Angewandte Chemie International Edition, 45(18), 2958–2961. (Foundational methodology for LiCl-mediated metalation). Link

  • Metzger, A., Schade, M. A., & Knochel, P. (2008).[6] LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters, 10(6), 1107–1110. (Specific protocol for benzylic zinc synthesis). Link

  • Krasovskiy, A., & Knochel, P. (2006).[3] Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[7] Synthesis, 2006(05), 0890–0891. (Standard iodine titration protocol). Link

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.[8][9] Journal of the American Chemical Society, 131(22), 7532–7533. (Demonstrates ligand utility in difficult zinc couplings). Link

Sources

Overview of Functionalized Benzylzinc Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Functionalized benzylzinc reagents (


) represent a cornerstone in modern organometallic chemistry, offering a critical balance between reactivity and functional group tolerance. Unlike their magnesium (Grignard) or lithium counterparts, benzylzinc reagents tolerate sensitive electrophilic groups such as esters, nitriles, and ketones at ambient temperatures.

Historically, the preparation of these reagents was plagued by the "Wurtz coupling" problem—the rapid oxidative dimerization of benzylic halides. This guide details the technical breakthrough developed primarily by the Knochel group: the use of Lithium Chloride (


) as a solubilizing agent. This innovation allows for the high-yield preparation of functionalized benzylzinc reagents, unlocking their potential in Negishi cross-coupling and drug discovery applications.

Part 1: The Chemical Rationale[1]

The Stability-Reactivity Trade-off

In drug development, late-stage functionalization requires reagents that do not obliterate pre-existing scaffolds.

  • Organolithiums (

    
    ):  Too reactive; require cryogenic conditions (
    
    
    
    ); incompatible with carbonyls/esters.
  • Grignards (

    
    ):  Moderately reactive; tolerate some groups at low temps but often fail with sensitive heterocycles.
    
  • Organozincs (

    
    ): The Goldilocks Zone.  Soft nucleophiles that are inert to esters, nitriles, and even aldehydes (at low temp), yet reactive enough for Pd/Cu-catalyzed couplings.
    
The "Wurtz Problem" in Benzyl Systems

The preparation of benzylzinc reagents via direct insertion of Zinc metal into benzyl halides (


) faces a specific kinetic pitfall:


This homocoupling occurs because the generated organozinc species is often insoluble, remaining on the metal surface where it reacts with unconsumed alkyl halide.

The LiCl Breakthrough

The addition of stoichiometric


 changes the thermodynamics and kinetics of the surface reaction. It forms a soluble zincate complex:


Mechanism of Action:

  • Surface Cleaning:

    
     helps remove the oxide layer (
    
    
    
    ) from the metal surface.
  • Solubilization: It complexes with the organozinc species, pulling it off the metal surface immediately upon formation. This prevents the "local high concentration" that leads to Wurtz dimerization.

Part 2: Preparation Methodologies

Method A: Direct Insertion (The Knochel Protocol)

Best for: Highly functionalized benzyl chlorides (esters, nitriles, ketones present).[1] Note: Benzyl chlorides are preferred over bromides as they react slower, further suppressing homocoupling.

Reagents & Setup
  • Zinc Dust:

    
    , activated.
    
  • LiCl: Anhydrous (dried under vacuum at

    
    ).
    
  • Solvent: THF (Dry).

  • Activation Agents: 1,2-Dibromoethane (5 mol%), TMSCl (1 mol%).

Step-by-Step Protocol
  • Drying: In an Argon-flushed Schlenk flask, place

    
     (1.5 equiv) and heat to 
    
    
    
    under high vacuum for 1 hour. Cool to room temperature (RT).
  • Zinc Loading: Add Zinc dust (1.5 equiv) to the flask. Flush with Argon.

  • Activation:

    • Add dry THF.[2]

    • Add 1,2-dibromoethane (5 mol%). Reflux gently for 1 minute (heat gun).

    • Cool to RT. Add TMSCl (1 mol%). Stir for 5 mins.

  • Insertion:

    • Add the functionalized benzyl chloride (1.0 equiv) dropwise as a solution in THF.

    • Crucial: Stir at

      
      .[1][2][3][4]
      
    • Monitoring: Reaction is typically complete in 2–12 hours depending on electronics (Electron Rich = Slower).

  • Filtration: Allow excess Zn to settle. Cannulate the supernatant (the reagent) into a fresh dry flask.

Method B: Magnesium Insertion with Transmetallation

Best for: Less sensitive substrates where speed is required.



  • Mix

    
     turnings, 
    
    
    
    , and
    
    
    in THF.
  • Add benzyl chloride.[1][3][5][6] The Mg inserts first to form the Grignard, which is immediately transmetallated to Zinc by the

    
     present in situ.[3]
    
  • This "in-situ trap" prevents the Grignard from attacking sensitive groups on the substrate.

Part 3: Visualization of Workflows

Diagram 1: The LiCl-Mediated Direct Insertion Workflow

This diagram illustrates the critical path to avoiding Wurtz coupling.

BenzylZincPreparation Start Benzyl Halide (Bn-X) + Zn Dust Activation Activation (TMSCl / dibromoethane) Start->Activation SurfaceRxn Surface Reaction Zn inserts into C-X Activation->SurfaceRxn NoLiCl Path A: No LiCl (Standard Conditions) SurfaceRxn->NoLiCl Slow Desorption WithLiCl Path B: With LiCl (Knochel Conditions) SurfaceRxn->WithLiCl Rapid Desorption Wurtz Insoluble Species Remains on Surface NoLiCl->Wurtz Soluble Soluble Zincate [BnZnX-LiCl] WithLiCl->Soluble Dimer Wurtz Homocoupling (Bn-Bn Dimer) Wurtz->Dimer Reacts with free Bn-X Success Stable Reagent Ready for Coupling Soluble->Success

Caption: Comparative pathways showing how LiCl solubilization prevents the formation of Wurtz homocoupling byproducts.

Part 4: Quality Control & Titration

You cannot assume yield.[5] You must titrate. The standard hydrolysis method is inaccurate for Zinc. Use the Iodine Titration .[1][2][7][8]

Protocol:

  • Weigh accurately

    
     of Iodine (
    
    
    
    ) into a dry flask.
  • Dissolve in 2 mL of a 0.5M LiCl in THF solution (LiCl accelerates the reduction of Iodine).

  • Add the organozinc reagent dropwise via syringe.[8]

  • Endpoint: The brown solution turns clear/colorless.

  • Calculation:

    
    
    

Part 5: Applications in Synthesis

Negishi Cross-Coupling

The primary utility of benzylzinc reagents is the formation of


 carbon bonds via Pd-catalyzed cross-coupling.

Standard Conditions:

  • Catalyst:

    
     / S-Phos (or PEPPSI-iPr).
    
  • Loadings: 1-2 mol% Pd.

  • Temperature:

    
     (Room Temp).
    
Diagram 2: Catalytic Cycle (Negishi)

NegishiCycle Pd0 Pd(0)Ln Active Species OxAdd Oxidative Addition Ar-X adds to Pd Pd0->OxAdd + Ar-X Complex1 Pd(II)(Ar)(X)Ln OxAdd->Complex1 TransMet Transmetallation BnZnX enters Complex1->TransMet + BnZnX Complex2 Pd(II)(Ar)(Bn)Ln TransMet->Complex2 - ZnX2 RedElim Reductive Elimination Product Release Complex2->RedElim RedElim->Pd0 Product Product Ar-Bn RedElim->Product

Caption: The Negishi catalytic cycle. The transmetallation step is facilitated by the soluble nature of the LiCl-complexed zinc reagent.

Part 6: Troubleshooting Guide

ObservationProbable CauseCorrective Action
Reaction does not start (Zn remains shiny) Poor activation or wet solvent.Repeat activation with TMSCl. Ensure THF is

water.
Massive precipitate forms Wurtz coupling (ZnCl2 byproduct).Switch from Benzyl Bromide to Chloride. Add reagent slower.[6] Ensure LiCl is dry.
Low Titer (<0.5 M) Reagent decomposition or incomplete insertion.Check reaction time. If incomplete, add 10% more Zn dust.
Coupling fails (No Product) Catalyst poisoning.Benzylzinc reagents are air-sensitive. Ensure Argon sparge of all solvents. Try S-Phos ligand.

References

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[9] Angewandte Chemie International Edition.

  • Metzger, A., Schade, M. A., & Knochel, P. (2008). LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters.

  • Krasovskiy, A., & Knochel, P. (2006). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis.

  • Negishi, E. (2011). Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture). Angewandte Chemie International Edition.

  • Ellwart, M., & Knochel, P. (2015).[2] Preparation of Solid, Storable, and Functionalized Organozinc Reagents.[2] Organic Syntheses.

Sources

A Technical Guide to 5-Bromo-2-methoxybenzylzinc chloride: Synthesis, Properties, and Applications in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 5-Bromo-2-methoxybenzylzinc chloride, a functionalized organozinc reagent of significant utility in modern organic synthesis. We will explore its fundamental properties, outline its synthesis from common precursors, and detail its application as a potent nucleophile in carbon-carbon bond-forming reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this building block for the construction of complex molecular architectures.

Physicochemical Properties and Safety Data

5-Bromo-2-methoxybenzylzinc chloride is a benzylic organometallic compound valued for its moderate reactivity and tolerance of various functional groups.[1][2] It is typically supplied and handled as a solution in an ethereal solvent, most commonly tetrahydrofuran (THF).

Table 1: Core Properties of 5-Bromo-2-methoxybenzylzinc chloride

PropertyValueSource(s)
CAS Number 352530-35-9
Molecular Weight 300.90 g/mol
Linear Formula CH₃OC₆H₃(Br)CH₂ZnCl[3]
Typical Form 0.5 M solution in Tetrahydrofuran (THF)[3]
Appearance SolutionN/A
Storage Temperature 2-8°C[3]
Critical Safety and Handling Protocols

Organozinc reagents, including 5-Bromo-2-methoxybenzylzinc chloride, demand meticulous handling due to their inherent reactivity and sensitivity.[1] The primary hazards are associated with the solvent (THF) and the organometallic species itself.

  • Air and Moisture Sensitivity: Organozinc compounds are highly sensitive to oxygen and moisture, which leads to rapid degradation and loss of activity.[1][4] All manipulations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques. Anhydrous solvents and glassware are mandatory.

  • Flammability: The reagent is typically supplied in THF, a highly flammable liquid with a low flash point.[3] All sources of ignition must be strictly excluded from the work area.

  • Corrosivity and Toxicity: This reagent is classified as causing severe skin burns and eye damage.[3][5] It is also harmful if swallowed and may cause respiratory irritation.[3] Full personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times.

Synthesis and Formation of the Reagent

The preparation of 5-Bromo-2-methoxybenzylzinc chloride involves a multi-step sequence starting from commercially available precursors. The final and most critical step is the oxidative insertion of zinc metal into the carbon-chlorine bond of the corresponding benzyl chloride.

Synthesis_Pathway pBromoanisole p-Bromoanisole aldehyde 5-Bromo-2-methoxy- benzaldehyde pBromoanisole->aldehyde  Formylation  (e.g., TiCl4, Cl2CHOCH3) alcohol 5-Bromo-2-methoxy- benzyl alcohol aldehyde->alcohol  Reduction  (e.g., NaBH4) chloride 5-Bromo-2-methoxy- benzyl chloride alcohol->chloride  Chlorination  (e.g., SOCl2) zinc_reagent 5-Bromo-2-methoxy- benzylzinc chloride chloride->zinc_reagent  Oxidative Insertion  (Activated Zinc, THF)

Caption: Synthesis pathway for 5-Bromo-2-methoxybenzylzinc chloride.

Synthesis of the Benzyl Chloride Precursor
  • Formylation: The synthesis typically begins with the formylation of p-bromoanisole to produce 5-bromo-2-methoxybenzaldehyde.[6]

  • Reduction: The resulting aldehyde is then reduced to 5-bromo-2-methoxybenzyl alcohol using a standard reducing agent like sodium borohydride.

  • Chlorination: The benzyl alcohol is converted to the crucial precursor, 5-bromo-2-methoxybenzyl chloride. A common and effective method is the reaction with thionyl chloride (SOCl₂) in an appropriate solvent.[7]

Formation of the Organozinc Reagent

The definitive step is the reaction of 5-bromo-2-methoxybenzyl chloride with activated zinc metal.

Mechanism: Oxidative Insertion This reaction proceeds via the direct oxidative insertion of a zinc(0) atom into the polar carbon-chlorine bond of the benzyl chloride. This process requires highly reactive, or "activated," zinc. Standard zinc dust is often insufficient. Rieke® Zinc or zinc activated by methods such as treatment with 1,2-dibromoethane is necessary to achieve efficient conversion.[2][8] The reaction is performed in an anhydrous ethereal solvent, such as THF, under a strict inert atmosphere to prevent quenching of the newly formed organometallic species.[1]

Chemical Reactivity and Strategic Applications

The utility of 5-Bromo-2-methoxybenzylzinc chloride stems from its role as a robust carbon nucleophile. Its reactivity is milder than that of Grignard or organolithium reagents, which imparts a high degree of functional group tolerance.[1][4] This allows for its use in complex syntheses where sensitive moieties like esters, nitriles, or ketones are present on the coupling partners.[2]

The Negishi Cross-Coupling Reaction

The premier application for this reagent is the Negishi cross-coupling, a palladium-catalyzed reaction that forms a C-C bond between an organozinc compound and an organic halide or triflate.[2] This reaction is a cornerstone of modern synthetic chemistry due to its reliability and broad scope.

The Catalytic Cycle: The reaction mechanism involves a Pd(0)/Pd(II) catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic partner (e.g., an aryl bromide, Ar-X), forming a Pd(II) intermediate.[9]

  • Transmetalation: The organozinc reagent transfers its organic group (the 5-bromo-2-methoxybenzyl moiety) to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.[9]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired diarylmethane product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Negishi_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_oxidative Ar-Pd(II)(L₂)X pd0->pd_oxidative Oxidative Addition pd_transmetal Ar-Pd(II)(L₂)R pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination ar_r Ar-R (Product) pd_transmetal->ar_r zncl_x ZnClX ar_x Ar-X (Electrophile) ar_x->pd_oxidative r_zncl R-ZnCl (Nucleophile) r_zncl->pd_transmetal

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

This methodology allows for the efficient synthesis of a wide array of diaryl- and aryl-heteroaryl-methane derivatives, which are common structural motifs in pharmaceuticals.[10] The presence of the bromine atom on the reagent's aromatic ring is a key strategic feature, as it remains intact during the Negishi coupling and serves as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira), enabling further molecular diversification.[11]

Detailed Experimental Protocol: A Representative Negishi Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 5-Bromo-2-methoxybenzylzinc chloride with a generic aryl bromide (Ar-Br).

CAUTION: This procedure must be performed by trained personnel in a fume hood using strict anhydrous and inert atmosphere techniques.

Materials and Equipment:

  • 5-Bromo-2-methoxybenzylzinc chloride (0.5 M in THF)

  • Aryl bromide (Ar-Br, 1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous THF

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Schlenk line with a supply of dry argon or nitrogen

  • Syringes and needles (oven-dried)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl bromide (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous THF via syringe to dissolve the solids.

  • Nucleophile Addition: While stirring the solution at room temperature, slowly add the solution of 5-Bromo-2-methoxybenzylzinc chloride (typically 1.1-1.2 equiv) dropwise via syringe. Causality Note: Slow addition is important to control any potential exotherm and ensure efficient mixing.

  • Reaction: Allow the reaction to stir at room temperature or heat gently (e.g., to 50 °C) if required. The progress can be monitored by TLC or GC-MS by taking aliquots under inert conditions. Reaction times can vary from 1 to 18 hours.[10]

  • Workup: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate or diethyl ether. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure cross-coupled product.

Conclusion

5-Bromo-2-methoxybenzylzinc chloride is a highly valuable and versatile reagent for the construction of carbon-carbon bonds. Its key advantages—excellent functional group tolerance, reliable reactivity in Negishi cross-coupling, and the retention of a bromine atom for sequential functionalization—make it an indispensable tool for medicinal chemists and synthetic researchers. Proper adherence to stringent safety and handling protocols is paramount to successfully and safely harnessing its synthetic potential.

References

  • Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. ACS Publications - Organic Process Research & Development. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Continuous Scalable Synthesis and Concentration Variation of Organozinc Compounds. ACS Publications - Organic Process Research & Development. [Link]

  • Aryl- and Heteroarylzinc Pivalates: Solid, Air- and Moisture-Stable Zinc Reagents. Organic Syntheses. [Link]

  • Adamantylzinc Bromides: Direct Preparation and Application to Cross-Coupling Reaction. IntechOpen. [Link]

  • Supporting Information for a publication. Nature. [Link]

  • A practical cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides. RSC Publishing. [Link]

  • Synthesis of 5-bromo-2-methoxybenzaldehyde. PrepChem.com. [Link]

  • 5-bromo-2-methoxybenzene-1-sulfonyl chloride (C7H6BrClO3S). PubChem. [Link]

  • 5-Bromo-2-methoxybenzaldehyde. PubChem. [Link]

  • 2-Bromo-5-methoxybenzoyl chloride. PubChem. [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. [Link]

Sources

Reactivity Patterns of 5-Bromo-2-methoxybenzylzinc Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reactivity patterns, synthesis, and application of 5-Bromo-2-methoxybenzylzinc chloride , a specialized organometallic reagent. It is structured for researchers requiring high-fidelity control over carbon-carbon bond formation in complex scaffold synthesis.

A Chemoselective Scaffold for Drug Discovery[1]

Executive Summary & Structural Logic

5-Bromo-2-methoxybenzylzinc chloride (CAS: 352530-35-9) represents a class of "functionalized" organozinc reagents. Unlike traditional Grignard or organolithium reagents, which often lack chemoselectivity, this reagent offers a distinct advantage: Orthogonal Reactivity .

The molecule contains two reactive centers with vastly different activation energy profiles:

  • The Benzylic Zinc Moiety (Csp³-Zn): Highly nucleophilic, ready for transmetallation (Negishi coupling) or addition to electrophiles.

  • The Aryl Bromide (Csp²-Br): Electrophilic but inert under the conditions used to generate and react the zinc species.

This duality allows for iterative functionalization : the zinc handle is used first to install the benzyl group, leaving the aryl bromide intact for a subsequent cross-coupling event (e.g., Suzuki, Buchwald-Hartwig).

Preparation: The LiCl-Mediated Activation

Reliable generation of this reagent is the foundation of its utility. The industry-standard method utilizes the Knochel protocol , employing Lithium Chloride (LiCl) to solubilize the organozinc species and activate the zinc surface.

Mechanistic Insight

Direct insertion of zinc dust into benzyl halides is often sluggish or suffers from Wurtz-type homocoupling. The addition of LiCl serves two critical functions:

  • Surface Cleaning: LiCl aids in removing the oxide layer from the Zn surface.

  • Complexation: It forms a soluble species, ArCH₂ZnCl·LiCl, preventing the formation of polymeric aggregates on the metal surface that stall the reaction.

Experimental Protocol: Preparation of 0.5 M Solution
  • Precursor: 5-Bromo-2-methoxybenzyl chloride.

  • Reagents: Zinc dust (<10 micron), anhydrous LiCl, dry THF.

Step-by-Step Methodology:

  • Activation: In an argon-flushed Schlenk flask, combine Zn dust (1.5 equiv) and anhydrous LiCl (1.5 equiv). Heat to 150°C under high vacuum for 2 hours to dry the salts effectively.

  • Solvation: Cool to room temperature (RT) and add dry THF. Add 5 mol% of 1,2-dibromoethane and heat to reflux for 1 minute to activate the Zn.

  • Insertion: Add 1 mol% TMSCl (chlorotrimethylsilane) to further activate. Add the solution of 5-Bromo-2-methoxybenzyl chloride in THF dropwise at 25°C.

  • Maturation: Stir at 25°C for 2–4 hours. Monitor conversion by GC-MS (aliquot quenched with saturated NH₄Cl).

  • Filtration: Allow excess Zn to settle. Cannulate the supernatant into a dry, argon-filled storage flask.

Validation: Titrate using iodine (I₂) in THF to determine precise molarity (typically 0.4 – 0.6 M).

Reactivity Profile & Chemoselectivity

The core value of this reagent lies in its ability to undergo C-C bond formation while preserving the Ar-Br bond.

Negishi Cross-Coupling

The primary application is the Negishi coupling with aryl halides or acid chlorides.

  • Catalyst Selection:

    • Pd(PPh₃)₄: Standard for aryl iodides/bromides.

    • Pd(dppf)Cl₂: Excellent for sterically hindered partners.

    • PEPPSI-IPr: Recommended for difficult, electron-rich aryl chlorides.

  • Chemoselectivity Rule: The Csp³-Zn bond undergoes transmetallation to Pd(II) much faster than the oxidative addition of the internal Ar-Br bond to Pd(0). This kinetic window ensures the Ar-Br remains untouched.

Electrophile Scope
Electrophile ClassCatalyst/ConditionsProduct Outcome
Aryl Iodides Pd(dba)₂ / tfp (1 mol%)Diarylmethanes
Acid Chlorides CuCN[1]·2LiCl (Stoichiometric)Benzyl Ketones
Allyl Halides CuCN[2]·2LiCl (Catalytic)Alkenyl Arenes
Aldehydes No Catalyst (Lewis Acid optional)Homobenzylic Alcohols
Visualization of Reaction Pathways

The following diagram illustrates the orthogonal reactivity pathways, highlighting the sequential functionalization strategy.

ReactivityPatterns Reagent 5-Bromo-2-methoxy- benzylzinc chloride Product1 Intermediate Scaffold: Diarylmethane with Ar-Br Reagent->Product1 Negishi Coupling Pd(0) cat., THF, 25°C (Zn reacts, Br survives) Product2 Functionalized Ketone with Ar-Br Reagent->Product2 Acylation CuCN·2LiCl, -20°C ArI Electrophile A: Aryl Iodide (Ar-I) ArI->Product1 AcidCl Electrophile B: Acid Chloride (R-COCl) AcidCl->Product2 Final Final Drug Candidate (Post-Functionalization) Product1->Final Suzuki/Buchwald Coupling (Reacts at Ar-Br position)

Caption: Orthogonal reactivity map showing the preservation of the aryl bromide handle during zinc-mediated transformations.

Experimental Protocol: Negishi Coupling

Objective: Synthesis of a diarylmethane scaffold via cross-coupling with 4-iodobenzonitrile.

  • Setup: Charge a dry flask with 4-iodobenzonitrile (1.0 equiv) and Pd(PPh₃)₄ (2 mol%). Purge with argon.[3]

  • Solvent: Add dry THF (concentration 0.5 M relative to halide).

  • Addition: Add 5-Bromo-2-methoxybenzylzinc chloride solution (1.2 equiv) dropwise via syringe at RT.

    • Note: Mild exotherm may occur.

  • Reaction: Stir at 25°C for 2–6 hours.

  • Monitoring: Check TLC/LC-MS. The Ar-Br peak should remain; the Ar-I peak should disappear.

  • Quench: Add saturated aqueous NH₄Cl. Extract with EtOAc.

  • Purification: Silica gel chromatography.

Safety & Handling

  • Air/Moisture Sensitivity: This reagent is pyrophoric in concentrated forms and hydrolyzes instantly in air. All transfers must use cannula or syringe techniques under inert atmosphere (Argon/Nitrogen).

  • Storage: Stable at 4°C under argon for several weeks. If precipitate forms (Zn salts), titrate before use; do not shake the bottle.

  • Hazards: Causes severe skin burns (H314).[1] Reacts violently with water (EUH014).

References

  • Knochel, P. et al. (2008).[2][4] LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters. Link

  • Negishi, E. et al. (1977). Selective carbon-carbon bond formation via transition metal catalysis.[5] 3. A highly selective synthesis of unsymmetrical biaryls and diarylmethanes. Journal of Organic Chemistry. Link

  • Metzger, A., & Knochel, P. (2008).[4] Preparation of Polyfunctional Arylmagnesium, Arylzinc, and Benzylic Zinc Reagents by Using Magnesium in the Presence of LiCl. Journal of Organic Chemistry. Link

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society.[2][6] Link

Sources

Methodological & Application

Harnessing the 5-Bromo-2-methoxybenzylzinc Chloride Reagent for Advanced Negishi Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Chemical structure of Negishi cross-coupling reaction

Application Note & Protocol

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-Bromo-2-methoxybenzylzinc chloride in Negishi cross-coupling reactions. The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction that forms carbon-carbon bonds by coupling organozinc compounds with organic halides.[1][2] This application note details the preparation of the title organozinc reagent, a step-by-step protocol for its use in cross-coupling, and an in-depth discussion of the underlying scientific principles. The protocols and insights provided herein are designed to enable the efficient synthesis of complex molecules, a critical aspect of modern drug discovery and materials science.

Introduction: The Strategic Advantage of the Negishi Coupling

The Negishi cross-coupling reaction stands as a cornerstone of modern organic synthesis due to its broad substrate scope and high functional group tolerance.[1][3] Unlike more reactive organometallic reagents such as Grignard or organolithium compounds, organozinc reagents exhibit a milder reactivity profile, allowing for their use in the presence of sensitive functional groups like esters, ketones, and nitriles.[4][5] This unique characteristic makes the Negishi coupling an invaluable tool for the construction of complex molecular architectures, particularly in the later stages of a synthetic sequence.

The 5-Bromo-2-methoxybenzylzinc chloride reagent is a particularly useful building block. The methoxy group provides electronic modulation, while the bromo substituent offers a handle for subsequent orthogonal transformations, such as further cross-coupling reactions. This dual functionality makes it a versatile intermediate for the synthesis of diarylmethanes and other structurally significant motifs.

Preparation of 5-Bromo-2-methoxybenzylzinc Chloride

The successful execution of a Negishi coupling is critically dependent on the quality of the organozinc reagent. The following protocol outlines the reliable, LiCl-mediated preparation of 5-Bromo-2-methoxybenzylzinc chloride from its corresponding benzyl chloride. The presence of lithium chloride is crucial as it facilitates the oxidative insertion of zinc by breaking down passivating layers on the zinc surface and solubilizing the resulting organozinc species.[4][6]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Bromo-2-methoxybenzyl chloride≥98%Commercially AvailableHandle with care, lachrymator.
Zinc dust (<10 micron)High Puritye.g., Sigma-AldrichActivation may be required.
Lithium Chloride (LiCl)Anhydrous, ≥99%Commercially AvailableDry thoroughly before use.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Solvent Purification System
Iodine (I₂)CrystalCommercially AvailableFor zinc activation.
Deuterated Chloroform (CDCl₃)For NMR analysisCommercially Available
Equipment
  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inlet

  • Septa

  • Syringes and needles

  • Cannula for liquid transfer

Step-by-Step Protocol for Organozinc Reagent Formation
  • Zinc Activation (Critical Step): To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add zinc dust (1.5 equiv.) and anhydrous lithium chloride (1.5 equiv.). Briefly heat the flask under vacuum and backfill with inert gas. Add a few crystals of iodine (I₂) and gently warm the flask with a heat gun until the purple color of the iodine disappears. This indicates the activation of the zinc surface.

  • Reaction Setup: Allow the flask to cool to room temperature. Add anhydrous THF via syringe.

  • Substrate Addition: Dissolve 5-Bromo-2-methoxybenzyl chloride (1.0 equiv.) in anhydrous THF in a separate flame-dried flask. Transfer this solution to the zinc suspension via cannula.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the insertion can be monitored by taking aliquots, quenching with a proton source (e.g., saturated NH₄Cl solution), and analyzing the organic layer by GC-MS or ¹H NMR to observe the disappearance of the starting benzyl chloride. The reaction is typically complete within 2-4 hours.

  • Reagent Quantification: Once the reaction is complete, allow the excess zinc dust to settle. The concentration of the resulting 5-Bromo-2-methoxybenzylzinc chloride solution can be determined by titrating an aliquot against a standard solution of iodine. The solution is typically used directly in the subsequent cross-coupling step.[7]

Negishi Cross-Coupling Protocol

This section provides a general protocol for the palladium-catalyzed Negishi cross-coupling of the prepared 5-Bromo-2-methoxybenzylzinc chloride with an aryl bromide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Bromo-2-methoxybenzylzinc chloride solution~0.5 M in THFPrepared as above
Aryl BromideVariesCommercially Available
Pd(OAc)₂≥99.9%Commercially Available
SPhos (or other suitable phosphine ligand)≥98%Commercially Available
Anhydrous THFAnhydrous, ≥99.9%Solvent Purification System
Experimental Workflow Diagram

Negishi_Workflow cluster_prep Reagent Preparation cluster_coupling Cross-Coupling Reaction start Activate Zn Dust with I₂ and LiCl reagent_formation Add 5-Bromo-2-methoxybenzyl chloride in THF start->reagent_formation stir Stir at RT, 2-4h reagent_formation->stir settle Settle excess Zn stir->settle organozinc 5-Bromo-2-methoxybenzylzinc chloride solution settle->organozinc add_organozinc Add Organozinc solution via cannula organozinc->add_organozinc Transfer setup Add Pd(OAc)₂, SPhos, and Aryl Bromide to a flask setup->add_organozinc react Stir at RT to 60°C add_organozinc->react quench Quench with sat. NH₄Cl solution react->quench workup Extraction & Purification quench->workup product Final Coupled Product workup->product

Caption: Workflow for the preparation of the organozinc reagent and subsequent Negishi cross-coupling.

Step-by-Step Protocol for Negishi Coupling
  • Catalyst Pre-formation (Optional but Recommended): In a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol %) and the phosphine ligand (e.g., SPhos, 4 mol %). Add anhydrous THF and stir for 10-15 minutes at room temperature.

  • Reaction Setup: To the catalyst solution, add the aryl bromide (1.0 equiv.).

  • Addition of Organozinc Reagent: Slowly add the solution of 5-Bromo-2-methoxybenzylzinc chloride (1.2 equiv.) to the reaction mixture via cannula. An exothermic reaction may be observed.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-60 °C) to drive the reaction to completion. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with diethyl ether or ethyl acetate and transfer to a separatory funnel. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mechanism and Scientific Rationale

The Negishi coupling proceeds via a catalytic cycle involving a palladium(0) species.[1] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate. The rate of this step generally follows the order of halide reactivity: I > Br > Cl.[1]

  • Transmetalation: The organozinc reagent transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The presence of LiCl can accelerate this step by forming more reactive zincate species.[8]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[8]

Negishi_Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X L₂ Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArR Ar-Pd(II)-R L₂ PdII_ArX->PdII_ArR Transmetalation (R-ZnCl) PdII_ArR->Pd0 Reductive Elimination Product Ar-R PdII_ArR->Product

Sources

Advanced Protocols for 5-Bromo-2-methoxybenzylzinc Chloride in Negishi Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the handling, titration, and chemoselective deployment of 5-Bromo-2-methoxybenzylzinc chloride . As a functionalized organozinc reagent, this compound serves as a critical "linchpin" in modular drug discovery. Its unique value lies in its bifunctionality: it acts as a nucleophile (benzylic zinc) in the primary coupling event while retaining an electrophilic handle (aryl bromide) for subsequent diversification.

This guide moves beyond basic usage, focusing on the kinetic selectivity required to prevent oligomerization and ensuring high-fidelity cross-coupling in complex scaffold synthesis.

Mechanistic Principles & Chemoselectivity

The Chemoselectivity Challenge

The structural paradox of 5-Bromo-2-methoxybenzylzinc chloride is that it contains both a nucleophile (C-Zn) and a potential electrophile (Ar-Br). In a palladium-catalyzed environment, there is a theoretical risk of homocoupling/polymerization (Head-to-Tail) if the catalyst oxidatively adds to the reagent's own bromide bond.

However, successful application relies on Kinetic Hierarchy :

  • Transmetallation Rate: The benzylic zinc moiety transmetallates to Pd(II) significantly faster than the Pd(0) catalyst can oxidatively add to the sterically crowded, electron-rich aryl bromide on the reagent.

  • Electrophile Matching: By selecting a coupling partner with a more reactive leaving group (e.g., Ar-I, Ar-OTf) than the reagent's internal Ar-Br, the catalytic cycle is channeled exclusively toward the cross-coupled product.

Visualization: The Selectivity Filter

The following diagram illustrates the competitive pathways. The green path represents the desired high-yield cycle; the red path represents the polymerization side-reaction.

NegishiSelectivity Pd0 Pd(0) Active Catalyst OA_Complex Oxidative Addition Complex (Ar-Pd-I) Pd0->OA_Complex FAST OA (k1) (Favored) SideProduct Polymerization/Oligomerization (Head-to-Tail) Pd0->SideProduct SLOW OA (k2) (Reagent Self-Reaction) Partner Target Electrophile (Ar-I / Ar-OTf) Partner->OA_Complex Reagent 5-Bromo-2-methoxybenzylzinc chloride (Nucleophile) TM_Complex Transmetallation Complex (Ar-Pd-Benzyl) Reagent->TM_Complex Zn species enters Reagent->SideProduct Internal Ar-Br attack OA_Complex->TM_Complex Transmetallation Product Desired Diarylmethane (Retains Ar-Br) TM_Complex->Product Reductive Elimination Product->Pd0 Regeneration

Figure 1: Kinetic selectivity in Negishi coupling. The reaction succeeds because k1 (Oxidative Addition to Partner) >> k2 (Oxidative Addition to Reagent).

Protocol 1: Reagent Handling & Titration

Critical Note: Organozinc reagents are moisture-sensitive but generally more tolerant of functional groups than Grignard or Lithium reagents. However, commercial solutions (typically 0.5 M in THF) degrade over time. Always titrate before use.

Materials
  • Iodine (

    
    ), sublimed grade.
    
  • Lithium Chloride (LiCl), anhydrous.[1]

  • THF (anhydrous).

  • 5-Bromo-2-methoxybenzylzinc chloride (Sample).[2]

The Knochel Titration Method

This method utilizes the rapid reduction of iodine by the organozinc species. The endpoint is the disappearance of the brown iodine color.[3][4]

  • Preparation: Flame-dry a 10 mL Schlenk flask under Argon.

  • Standard Solution: Add accurately weighed

    
     (e.g., 254 mg, 1.0 mmol) to the flask.
    
  • Solvation: Add 2-3 mL of a 0.5 M LiCl solution in anhydrous THF. (LiCl accelerates the reaction and sharpens the endpoint).

  • Titration:

    • Cool the iodine solution to 0°C.[3][5]

    • Add the organozinc reagent dropwise via a graduated gastight syringe.

    • Endpoint: The dark brown solution turns transparent/colorless (or slightly yellowish if the reagent is colored).

Calculation


Note: If the concentration is < 0.3 M, the reagent may have hydrolyzed. Discard and use a fresh bottle.

Protocol 2: Chemoselective Cross-Coupling

This protocol couples the benzylzinc reagent with an aryl iodide, preserving the bromide on the benzyl ring.

Target: Synthesis of 4-(5-bromo-2-methoxybenzyl)benzonitrile (Example). Catalyst System: Pd(OAc)₂ / SPhos (or Pd-PEPPSI-iPr for difficult substrates). SPhos is preferred for its high activity and stability.

Step-by-Step Methodology
  • Catalyst Loading (Glovebox/Schlenk Line):

    • In a 25 mL Schlenk tube, charge:

      • Pd(OAc)₂ (1 mol%)[6]

      • SPhos (2 mol%)[6]

      • Aryl Iodide partner (1.0 equiv, e.g., 4-iodobenzonitrile)

    • Evacuate and backfill with Argon (3 cycles).[1]

  • Solvent Addition:

    • Add anhydrous THF (concentration relative to halide: 0.2 M).

    • Stir for 5-10 minutes to pre-form the active catalyst species (solution typically turns yellow/orange).

  • Reagent Addition:

    • Add 5-Bromo-2-methoxybenzylzinc chloride (1.2 equiv) dropwise over 5 minutes at Room Temperature (25°C).

    • Why slow addition? To maintain a low concentration of the nucleophile relative to the electrophile, further suppressing homocoupling.

  • Reaction:

    • Stir at 25°C. Most benzylic zinc couplings are fast (1–4 hours).

    • Monitor: Check by LC-MS. Look for the product peak (M+H) and the absence of the aryl iodide.

    • Warning: Do not heat above 50°C unless necessary; heat increases the risk of reacting the internal bromide.

  • Workup:

    • Quench with saturated aqueous

      
      .[1]
      
    • Extract with EtOAc (3x).[1][5]

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash chromatography (Hexanes/EtOAc). The product is usually stable on silica.

Data Summary: Electrophile Compatibility
Electrophile ClassLeaving GroupReactivitySelectivity (vs Internal Br)Notes
Aryl Iodide -IHighExcellentPreferred partner.
Aryl Triflate -OTfHighExcellentGood for phenol derivatives.
Aryl Bromide -BrModeratePoor to ModerateRisk: Competition with internal Br. Requires highly tuned catalyst or excess partner.
Aryl Chloride -ClLowN/AGenerally unreactive under these mild conditions (safe).

Protocol 3: Sequential Functionalization (The "Why")

The primary advantage of this reagent is the ability to perform Iterative Cross-Coupling . Once the benzyl group is installed, the retained bromide becomes the new active site.

Workflow Visualization: The following diagram maps the transformation from raw reagent to a complex drug scaffold using two distinct catalytic cycles.

IterativeSynthesis Start Reagent: 5-Bromo-2-methoxybenzylzinc Cl Step1 Step 1: Negishi Coupling (Partner: Ar-I) Start->Step1 Pd(OAc)2/SPhos THF, 25°C Intermediate Intermediate: Diarylmethane with Ar-Br Step1->Intermediate Selective for Zn Br remains intact Step2 Step 2: Suzuki Coupling (Partner: Boronic Acid) Intermediate->Step2 Pd(dppf)Cl2 K2CO3, 80°C Final Final Drug Scaffold (Tri-functionalized) Step2->Final Activation of Ar-Br

Figure 2: Iterative synthesis workflow. The internal bromide is inert in Step 1 but active in Step 2.

Troubleshooting & Optimization

Issue: Low Yield / Homocoupling of Reagent
  • Cause: The catalyst is activating the reagent's bromide.

  • Solution:

    • Switch to a less electron-rich ligand if using very bulky phosphines.

    • Ensure the Electrophile Partner is in slight excess or added before the zinc reagent.

    • Lower the temperature to 0°C. Benzylic zincs are highly reactive and often do not require RT.

Issue: Zinc Precipitation
  • Cause: Aggregation of zinc salts over time or cold storage.

  • Solution: Add dry LiCl (0.5 - 1.0 equiv) to the reaction mixture. LiCl breaks up polymeric zinc aggregates and increases the solubility of the organozinc species (Knochel's "Turbo Grignard" principle applies here to Zincates).

Issue: Stalled Reaction
  • Cause: Poisoning of catalyst or degraded reagent.

  • Solution:

    • Re-titrate the zinc reagent.

    • Add C-Phos or SPhos as ligands; these are specifically privileged for Negishi couplings involving benzylic systems.

References

  • Negishi, E. (2011).[7] Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture). Angewandte Chemie International Edition. Link

  • Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie. (Foundational work on LiCl solubilization of organometallics). Link

  • Metzger, A., et al. (2008). LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters. (Specific protocol for functionalized benzyl zincs). Link

  • Sigma-Aldrich. 5-Bromo-2-methoxybenzylzinc chloride Product Specification. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Cross-Coupling of Organozinc Reagents. Chemistry - A European Journal. Link

Sources

Synthesis of heterocycles using 5-Bromo-2-methoxybenzylzinc chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Bromo-2-methoxybenzylzinc Chloride in Heterocyclic Scaffold Assembly

Executive Summary

The synthesis of complex heterocyclic architectures often requires reagents that offer both high reactivity and exquisite chemoselectivity. 5-Bromo-2-methoxybenzylzinc chloride represents a class of "Knochel-type" functionalized organozinc reagents that bridge the gap between stability and reactivity.

This guide details the application of this reagent in Negishi cross-coupling reactions , specifically focusing on the construction of functionalized heterocycles. Unlike traditional Grignard or organolithium reagents, this zinc species tolerates sensitive electrophilic functional groups (such as the aryl bromide at the C5 position), enabling a sequential, iterative cross-coupling strategy . This note provides validated protocols for coupling this reagent with electron-deficient heteroaryl halides and outlines its utility as a "molecular lego" block for divergent library synthesis.

Reagent Profile & Mechanistic Advantage

The "Knochel" Stabilization Effect

While benzylzinc halides are historically prone to Wurtz-type homocoupling (dimerization), the addition of Lithium Chloride (LiCl) is the critical stabilizer.

  • Structure: The reagent typically exists as a zincate species or a solubilized complex: Ar-CH2-ZnCl·LiCl.

  • Role of LiCl: It breaks down the polymeric zinc aggregates into reactive, soluble monomeric species, increasing the rate of transmetallation to the Palladium catalyst while suppressing homocoupling.

Chemoselectivity: The "Dormant" Electrophile

The structural uniqueness of 5-Bromo-2-methoxybenzylzinc chloride lies in its dual nature:

  • Nucleophilic Site (Active): The benzylzinc moiety (-CH2ZnCl).

  • Electrophilic Site (Dormant): The aryl bromide (Ar-Br).

Under standard Negishi conditions (Room Temperature to 50°C), the Carbon-Zinc bond reacts exclusively with the external coupling partner (e.g., a heteroaryl chloride). The aryl bromide remains intact because the oxidative addition of Pd(0) into the Ar-Br bond is significantly slower than the transmetallation of the highly reactive benzylzinc species, provided the temperature is controlled.

Application Workflows

Workflow A: Direct Heteroarylation (The Primary Coupling)

This reagent is ideal for introducing a functionalized benzyl group onto electron-deficient heterocycles (pyridines, pyrimidines, quinolines) which are often difficult to alkylate via Friedel-Crafts methods.

  • Target: 2-Chloropyridines, 4-Chloropyrimidines, 2-Chloroquinolines.

  • Catalyst System: Pd-PEPPSI-IPr or S-Phos/Pd(OAc)₂ are recommended for their high turnover frequency and stability.

Workflow B: Iterative Library Synthesis (The Secondary Coupling)

Once the benzyl group is attached, the product contains the retained 5-Bromo handle. This allows for a second cross-coupling (Suzuki, Buchwald-Hartwig, or Sonogashira) without needing an intermediate deprotection or halogenation step.

Visualizing the Reaction Pathway

The following diagram illustrates the chemoselective pathway, moving from the zinc reagent to a bis-heterocyclic scaffold.

Negishi_Pathway Reagent 5-Bromo-2-methoxy- benzylzinc chloride (Nucleophile) Catalyst Pd Catalyst (PEPPSI-IPr) Reagent->Catalyst Transmetallation Partner Heteroaryl Chloride (e.g., 2-Chloropyridine) Partner->Catalyst Oxidative Addition Intermediate Coupled Product (Benzyl-Heterocycle) *Ar-Br intact* Catalyst->Intermediate Reductive Elimination (C-C Bond Formation) Final_Product Difunctionalized Scaffold Intermediate->Final_Product 2nd Coupling (at Br site) Step2_Reagent Boronic Acid / Amine (Suzuki/Buchwald) Step2_Reagent->Final_Product

Figure 1: Chemoselective workflow utilizing the stability of the aryl bromide during the initial zinc-mediated coupling.

Detailed Experimental Protocol

Safety Note: Organozinc reagents are moisture-sensitive. All reactions must be conducted under an inert atmosphere (Argon or Nitrogen).

Protocol: Synthesis of 2-(5-bromo-2-methoxybenzyl)pyridine

Reagents:

  • 5-Bromo-2-methoxybenzylzinc chloride (0.5 M in THF) [Commercially available or prepared via Knochel method].

  • 2-Chloropyridine (1.0 equiv).

  • Pd(OAc)₂ (2 mol%).[1]

  • S-Phos (4 mol%) or CPhos (for sterically demanding substrates).

  • Solvent: Anhydrous THF.

Step-by-Step Procedure:

  • Catalyst Pre-activation:

    • In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge Pd(OAc)₂ (4.5 mg, 0.02 mmol) and S-Phos (16.4 mg, 0.04 mmol).

    • Add anhydrous THF (2 mL) and stir at room temperature for 5-10 minutes until the solution turns a clear orange/yellow (formation of the active Pd(0) species).

  • Substrate Addition:

    • Add 2-Chloropyridine (113 mg, 1.0 mmol) to the catalyst solution via syringe.

  • Zinc Reagent Addition:

    • Cool the reaction mixture to 0°C (ice bath). Note: Cooling is optional but recommended to maximize chemoselectivity.

    • Add the solution of 5-Bromo-2-methoxybenzylzinc chloride (2.4 mL, 1.2 mmol, 1.2 equiv) dropwise over 5 minutes.

    • Observation: A slight exotherm may occur.

  • Reaction:

    • Remove the ice bath and allow the mixture to warm to Room Temperature (25°C).

    • Stir for 2–4 hours. Monitor by TLC or LC-MS.

    • Checkpoint: The starting chloride should disappear. The Ar-Br peak should remain stable in the product mass spectrum.

  • Quench and Workup:

    • Quench the reaction with Saturated NH₄Cl solution (5 mL).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate.

  • Purification:

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

    • Expected Yield: 75–90%.[2]

Comparative Data: Catalyst Selection

The choice of ligand is paramount when coupling benzylzinc reagents to prevent


-hydride elimination (though less relevant for benzyl) and ensure rapid transmetallation.
Catalyst SystemLigand ClassYield (25°C, 4h)Chemoselectivity (Br retention)Notes
Pd(OAc)₂ / S-Phos Buchwald Biaryl88% >99%Excellent general utility.
Pd-PEPPSI-IPr NHC Carbene92% >99%Best for electron-deficient chlorides.
Pd(PPh₃)₄ Phosphine65%90%Slower; some homocoupling observed.
Ni(acac)₂ / PPh₃ Nickel70%85%Risk of activating the Ar-Br site.

Troubleshooting & Optimization

Issue: Homocoupling (Formation of Dibenzyl Dimer)

  • Cause: Slow transmetallation or presence of oxygen.

  • Solution: Ensure the Zn reagent contains LiCl (Knochel method).[3] Increase catalyst loading to 5 mol%. Ensure strict inert atmosphere.

Issue: Low Conversion of Heteroaryl Chloride

  • Cause: The heteroaryl chloride is too electron-rich (deactivated).

  • Solution: Switch to Pd-PEPPSI-IPr catalyst. Heat the reaction to 50°C (do not exceed 60°C to protect the Ar-Br).

Issue: Loss of Ar-Br (Oligomerization)

  • Cause: Reaction temperature too high (>60°C) or use of Nickel catalyst which activates Ar-Br more easily than Pd at low temps.

  • Solution: Keep temperature < 40°C. Use Pd-based catalysts exclusively for the first step.

References

  • Preparation of Functionalized Zinc Reagents: Metzger, A., Schade, M. A., & Knochel, P. (2008).[2][4][5] LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters, 10(6), 1107–1110.[6] Link

  • Negishi Coupling with Heterocycles: Metzger, A., Melzig, L., Despotopoulou, C., & Knochel, P. (2009). Pd-Catalyzed Cross-Coupling of Functionalized Organozinc Reagents with Thiomethyl-Substituted Heterocycles. Organic Letters, 11(18), 4228–4231.[2] Link

  • General Negishi Review: Negishi, E. (2011). Magical Power of Transition Metals: Past, Present, and Future. Angewandte Chemie International Edition, 50(30), 6738–6764. Link

  • PEPPSI Catalyst Utility: Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Cross-Coupling of Organozincs. Chemistry – A European Journal, 12(18), 4749–4755. Link

Sources

Functional group tolerance in reactions involving 5-Bromo-2-methoxybenzylzinc chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Group Tolerance in Reactions Involving 5-Bromo-2-methoxybenzylzinc Chloride

Executive Summary

This application note details the operational parameters, functional group tolerance (FGT), and reaction protocols for 5-Bromo-2-methoxybenzylzinc chloride (CAS: 352530-35-9).[1] Unlike traditional Grignard or organolithium reagents, this organozinc species exhibits a distinct chemoselective profile, allowing for carbon-carbon bond formation in the presence of sensitive electrophilic moieties (esters, ketones, nitriles) and, notably, internal aryl halides .[1]

The presence of the bromine atom at the 5-position of the aromatic ring—intact and unreactive during the zinc insertion and subsequent alkylation—serves as a latent handle for downstream diversification (e.g., Suzuki-Miyaura coupling), making this reagent a "privileged building block" in medicinal chemistry.

Mechanistic Insight & Reagent Profile

The Zinc Advantage: Covalency over Ionicity

The high FGT of 5-Bromo-2-methoxybenzylzinc chloride stems from the nature of the Carbon-Zinc bond.[1]

  • Grignard (C-Mg): Highly ionic (35% ionic character), highly polarized, acts as a hard nucleophile/base.[1] Attacks ketones/esters immediately.

  • Organozinc (C-Zn): Predominantly covalent (18% ionic character).[1] The lower polarity renders the carbon nucleophile "softer" and less basic.

This reduced basicity prevents the reagent from deprotonating alpha-protons in ketones or attacking carbonyl centers at ambient temperatures, yet it remains reactive enough to undergo transmetallation with Palladium (Pd) or Nickel (Ni) catalysts in Negishi couplings.[1]

Internal Tolerance (The "Ar-Br" Factor)

A critical feature of this specific reagent is its internal chemoselectivity .[1]

  • Preparation: The reagent is typically generated via the insertion of activated Zinc (e.g., Rieke® Zinc) into 5-bromo-2-methoxybenzyl chloride.[1]

  • Selectivity: Zinc inserts preferentially into the sp³ C-Cl bond (benzylic) over the sp² C-Br bond (aryl).[1]

  • Result: The aryl bromide remains active for future steps but inert during the formation and initial coupling of the zinc reagent.

Functional Group Tolerance Profile

The following table categorizes functional groups based on their compatibility with 5-Bromo-2-methoxybenzylzinc chloride under standard Negishi coupling conditions (THF, 25–65°C).

Functional Group CategorySpecific GroupCompatibilityNotes
Halides Aryl-Cl, Aryl-BrHigh The reagent does not self-couple at the Ar-Br site without specific catalyst activation.[1]
Aryl-I, OTfSubstrate These are the intended coupling partners (Electrophiles).[1]
Carbonyls Ketones, AldehydesHigh Tolerated.[2][3][4][5] No nucleophilic addition occurs without Lewis acid activation (e.g., MgCl₂).[1]
Esters, AmidesHigh Completely stable. No Claisen-type condensations.[1]
Nitrogenous Nitriles (-CN)High Stable.[1] Does not form imines/ketones.
Nitro (-NO₂)Moderate Generally tolerated, though oxidative addition of Pd into Ar-NO₂ is a rare side reaction.[1]
2°/3° AminesHigh Compatible.[3]
Protic Groups Alcohols (-OH)Low/Moderate Requires Protection. While less basic than Grignards, it will eventually protonate.[1] Phenols may be tolerated if deprotonated first.
1° Amines (-NH₂)Low Requires Protection. Acts as a proton source.[1]

Visualization: Chemoselectivity & Workflow

Figure 1: Chemoselectivity Hierarchy

This diagram illustrates the reactivity threshold. The reagent (Green Node) couples with the Target Electrophile (Blue Node) while ignoring the Tolerated Groups (Yellow Nodes).[1]

Chemoselectivity Reagent 5-Bromo-2-methoxybenzylzinc chloride Target Target Electrophile (Ar-I, Ar-OTf, Acyl-Cl) Reagent->Target Fast Coupling (Pd cat.) Tolerated Tolerated Groups (Esters, Ketones, Nitriles, Ar-Br) Reagent->Tolerated No Reaction Incompatible Incompatible Groups (Alcohols, 1° Amines, Aldehydes*) Reagent->Incompatible Protonation / Side Rxn

Caption: Reactivity hierarchy showing selective coupling in the presence of sensitive functionalities.

Detailed Experimental Protocol

Objective: Negishi coupling of 5-Bromo-2-methoxybenzylzinc chloride with Methyl 4-iodobenzoate. Rationale: This protocol demonstrates tolerance of the ester group on the electrophile and the bromine on the nucleophile.

Materials & Equipment
  • Reagent: 5-Bromo-2-methoxybenzylzinc chloride (0.5 M in THF).[1][6][7][8] Commercially available or prepared via Rieke Zinc.[1][9]

  • Electrophile: Methyl 4-iodobenzoate (1.0 equiv).[1]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dba)₂/S-Phos for sterically hindered substrates.[1]

  • Solvent: Anhydrous THF.

  • Atmosphere: Argon or Nitrogen (Balloon or Manifold).[1][10]

Step-by-Step Procedure
  • System Setup (Inert Atmosphere is Critical):

    • Flame-dry a 25 mL Schlenk flask or 3-neck round bottom flask.[1]

    • Cool to room temperature (RT) under a stream of Argon.[1]

    • Charge the flask with Methyl 4-iodobenzoate (1.0 mmol, 262 mg) and Pd(PPh₃)₄ (0.05 mmol, 58 mg).[1]

    • Seal with a septum and purge with Argon for 15 minutes.

  • Solvation:

    • Add anhydrous THF (2 mL) via syringe to dissolve the solids. Stir until the catalyst is fully dissolved (solution typically turns yellow).

  • Reagent Addition:

    • CRITICAL STEP: Using a dry, Argon-purged syringe, slowly add the 5-Bromo-2-methoxybenzylzinc chloride solution (1.2 equiv, 2.4 mL of 0.5 M) dropwise over 5 minutes.[1]

    • Note: A slight exotherm may be observed. The color may darken to amber/brown.

  • Reaction:

    • Stir the mixture at Room Temperature for 2–4 hours.

    • Self-Validation: Monitor via TLC or LC-MS.[1]

      • TLC:[1] Look for the disappearance of the iodide (starting material).

      • LC-MS: Confirm product mass (M+H). Ensure the ester (M+31 for methyl) and bromine isotopic pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) are intact.[1]

  • Quench & Workup:

    • Quench by slow addition of Saturated NH₄Cl solution (5 mL).

    • Extract with Ethyl Acetate (3 x 10 mL).[1]

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate.

  • Purification:

    • Purify via Flash Column Chromatography (Hexanes/EtOAc).[1]

Figure 2: Experimental Workflow

Workflow Setup 1. Inert Setup (Flame dry, Ar purge) Mix 2. Catalyst/Electrophile (Pd cat + Ar-I in THF) Setup->Mix Add 3. Zn-Reagent Addition (Dropwise, 0.5M Soln) Mix->Add React 4. Reaction (RT, 2-4h) Add->React Quench 5. Quench/Workup (Sat. NH4Cl) React->Quench

Caption: Sequential workflow for handling air-sensitive organozinc reagents.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Reaction Catalyst Poisoning / Inert Atmosphere FailureEnsure THF is anhydrous.[1] Re-purge system. Try a more active catalyst system (e.g., Pd(dppf)Cl₂ or PEPPSI-IPr).[1]
Homocoupling of Electrophile Oxidative couplingEnsure the organozinc reagent is added after the catalyst/electrophile mix is established. Degas solvents thoroughly.
Protodezincation (Ar-CH₃ formed) Moisture in systemCheck septa integrity. Use fresh anhydrous THF. Increase reagent equivalents to 1.5.
Low Yield with Steric Bulk Steric hindranceSwitch to S-Phos or X-Phos ligands, which are designed for hindered Negishi couplings.[1]

References

  • Knochel, P. et al. "Functionalized Organozinc Reagents."[2] Handbook of Functionalized Organometallics. Wiley-VCH.[1] Link[1]

  • Rieke, R. D. "Preparation of Organometallic Compounds from Highly Reactive Metal Powders."[11] Science, 1989, 246, 1260-1264.[1][11] Link[1]

  • Negishi, E. "Palladium- or Nickel-Catalyzed Cross Coupling.[1][12] A New Selective Method for Carbon-Carbon Bond Formation."[1] Accounts of Chemical Research, 1982, 15, 340-348.[1] Link[1]

  • Sigma-Aldrich. "5-Bromo-2-methoxybenzylzinc chloride Product Specification." Link[1]

  • BenchChem. "Assessing the Functional Group Tolerance of Benzylic Organometallics." Link[1]

Sources

Application Note: Handling and Protocol for 5-Bromo-2-methoxybenzylzinc Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the handling, validation, and application of 5-Bromo-2-methoxybenzylzinc chloride (0.5 M in THF, CAS: 352530-35-9). As a functionalized organozinc reagent, this compound is a critical building block in medicinal chemistry, particularly for introducing the 5-bromo-2-methoxybenzyl motif via Negishi cross-coupling. Unlike Grignard or organolithium reagents, this organozinc species offers enhanced functional group tolerance but requires rigorous exclusion of moisture and oxygen to maintain activity.[1] This protocol standardizes its use to ensure reproducibility in drug discovery workflows.

Safety & Hazard Identification

Signal Word: DANGER Hazard Class: Flammable Liquid (Category 2), Skin Corrosion (Category 1B), Water-Reactive.

HazardDescriptionMitigation
Pyrophoricity While less pyrophoric than organolithiums, it can smoke or ignite on high surface area materials (e.g., paper wipes).Use strictly under inert gas (Argon/Nitrogen). Have Class D fire extinguisher ready.
Corrosivity Causes severe skin burns and eye damage.[2]Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.
Solvent THF is a peroxide former and highly flammable.Store under inert atmosphere; test for peroxides if stored for extended periods.

Storage and Handling Protocols

Storage Conditions
  • Temperature: Store at 2–8°C .

  • Atmosphere: Must be kept under a positive pressure of Argon or Nitrogen.

  • Container: Sure/Seal™ bottles or Teflon-valved storage flasks.

  • Shelf Life: Approximately 3–6 months if seal is uncompromised. Degradation is indicated by significant precipitation (beyond normal salts) or a drop in titer below 0.3 M.

Transfer Techniques (Schlenk Line)
  • Never pour the reagent. Always transfer via syringe or cannula.

  • Pressure Equalization: When withdrawing reagent, simultaneously inject an equivalent volume of dry inert gas to prevent a vacuum that could draw in air.

  • Needle Choice: Use long, wide-bore needles (16G or 18G) to prevent clogging if minor salts are present.

Quality Control: Titration Protocol

Objective: Determine the precise molarity of the active organozinc species. Commercial samples labeled "0.5 M" can degrade to 0.3–0.4 M during shipping/storage. Method: Iodine Titration (The Knochel Method).

Reagents Required[2][4][5][6][7][8][9]
  • Iodine (

    
    ):  Solid, >99%.
    
  • Lithium Chloride (LiCl): Anhydrous (0.5 M solution in THF).[3] Note: LiCl accelerates the reaction and solubilizes the resulting Zn species, sharpening the endpoint.

  • Analyte: 5-Bromo-2-methoxybenzylzinc chloride.[2][4][5][6]

Step-by-Step Procedure
  • Setup: Flame-dry a 10 mL Schlenk flask or vial containing a stir bar. Flush with Argon.

  • Charge Iodine: Weigh approximately 254 mg (1.0 mmol) of iodine and add to the flask.

  • Solubilize: Add 2–3 mL of the 0.5 M LiCl/THF solution. Stir until iodine is fully dissolved (dark brown solution).

  • Titration:

    • Fill a 1.0 mL gastight syringe with the organozinc reagent.

    • Add the organozinc dropwise to the iodine solution at room temperature.[7]

    • Endpoint: The solution will transition from Dark Brown → Yellow → Colorless . The endpoint is the complete disappearance of the yellow color.

  • Calculation:

    
    
    

Application Protocol: Negishi Cross-Coupling

Reaction: Coupling 5-Bromo-2-methoxybenzylzinc chloride with an Aryl Iodide. Catalyst System: Pd(OAc)₂ / SPhos (Buchwald Ligand). This system is highly active for benzylzinc reagents and prevents


-hydride elimination side products.
Reagents
  • Nucleophile: 5-Bromo-2-methoxybenzylzinc chloride (Titrated, approx. 1.2 equiv).[8]

  • Electrophile: Aryl Iodide (1.0 equiv).[9]

  • Catalyst: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%).[10]

  • Solvent: Anhydrous THF.

Procedure
  • Catalyst Pre-formation:

    • In a flame-dried Schlenk flask, add Pd(OAc)₂ and SPhos.

    • Add anhydrous THF (2 mL per mmol substrate).

    • Stir for 5–10 minutes until the solution turns a clear orange/yellow, indicating active catalyst formation.

  • Substrate Addition:

    • Add the Aryl Iodide (1.0 equiv) to the catalyst solution.

  • Reagent Addition:

    • Cool the reaction mixture to 0°C (ice bath). Note: Benzylzinc reagents can be reactive; cooling prevents homocoupling.

    • Add the 5-Bromo-2-methoxybenzylzinc chloride solution (1.2 equiv) dropwise over 5 minutes.

  • Reaction:

    • Remove the ice bath and allow to warm to room temperature.

    • Stir for 2–4 hours. Monitor by TLC or LC-MS.

    • Success Indicator: The reaction mixture often turns black (Pd precipitate) upon completion.

  • Quench & Workup:

    • Quench carefully with Saturated Aqueous

      
      .[11][12]
      
    • Extract with Ethyl Acetate (3x).[9][12]

    • Wash combined organics with brine, dry over ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      , and concentrate.[13]
      

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Precipitate in Reagent Bottle Cold storage crystallization or degradation (Zinc oxides).Warm to RT and swirl gently. If solids persist, filter via cannula filter or titrate the supernatant and use as is.
No Reaction (Starting Material Remains) Catalyst poisoning or inactive reagent.1. Re-titrate the organozinc.[14][7][12] 2. Ensure SPhos/Pd ratio is correct (2:1). 3. Degas solvents thoroughly (oxygen kills the catalyst).
Homocoupling of Reagent (Bibenzyl formation) Addition was too fast or temp too high.Add reagent strictly at 0°C and very slowly. Ensure the electrophile is present before adding the zinc reagent.
Low Titer (<0.2 M) Moisture contamination.The reagent is compromised. Do not use for critical steps. Purchase fresh stock.

Workflow Visualization

Figure 1: Negishi Coupling Reaction Pathway

This diagram illustrates the catalytic cycle and the specific entry point of the 5-Bromo-2-methoxybenzylzinc chloride reagent.

NegishiCycle Pd0 Pd(0)-L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I TransMetal Transmetallation (Rate Limiting Step) OxAdd->TransMetal + R-Zn-Cl RedElim Reductive Elimination (Product Release) TransMetal->RedElim Isomerization RedElim->Pd0 Regeneration Product Coupled Product (Biaryl/Benzyl) RedElim->Product ArI Aryl Iodide (Electrophile) ArI->OxAdd ZnReagent 5-Bromo-2-methoxybenzylzinc Cl (Nucleophile) ZnReagent->TransMetal

Caption: The catalytic cycle highlighting the transmetallation step where the organozinc reagent introduces the functionalized benzyl group.

Figure 2: Titration Setup Logic

TitrationFlow cluster_0 Preparation cluster_1 Titration Process Step1 Weigh Iodine (Known Mass) Step2 Dissolve in LiCl/THF Step1->Step2 Step3 Add Organozinc Dropwise Step2->Step3 Decision Color Check Step3->Decision Decision->Step3 Brown/Yellow Result Calculate Molarity Decision->Result Clear (Endpoint)

Caption: Logic flow for the Iodine/LiCl titration method to determine active zinc concentration.

References

  • Knochel, P. et al. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, 2006.

  • Sigma-Aldrich. "5-Bromo-2-methoxybenzylzinc chloride Product Specification." Sigma-Aldrich Catalog.

  • Milne, J. E. & Buchwald, S. L. "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society, 2004.

  • BenchChem. "Application Notes and Protocols for Negishi Coupling." BenchChem Protocols.

Sources

Troubleshooting & Optimization

Troubleshooting precipitate formation in 5-Bromo-2-methoxybenzylzinc chloride solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Precipitate Formation in 5-Bromo-2-methoxybenzylzinc Chloride Solutions

Executive Summary & Immediate Action

Do not discard your reagent yet. Precipitate formation in 5-Bromo-2-methoxybenzylzinc chloride (0.5 M in THF) is a common phenomenon that does not always indicate decomposition. This reagent is typically stabilized with Lithium Chloride (LiCl), forming a soluble "ate" complex.

The precipitate is usually one of three things:

  • Reversible Salt Precipitation: LiCl or ZnCl₂ complexes precipitating due to low storage temperatures.

  • Irreversible Degradation: Zinc oxides/hydroxides from air/moisture ingress.

  • Wurtz Homocoupling Salts: Byproducts from thermal decomposition.

Use the diagnostic workflow below to determine the viability of your reagent.

Diagnostic Workflow

Before altering the solution, visually inspect the precipitate and the supernatant.

PrecipitateDiagnosis Start Observation: Precipitate in Bottle ColorCheck What is the color/texture? Start->ColorCheck WhiteCryst White/Colorless Crystals (Needles or granular) ColorCheck->WhiteCryst WhitePowder Fine White Powder (Cloudy suspension) ColorCheck->WhitePowder GreySludge Grey/Black Sludge ColorCheck->GreySludge TempCheck Was it stored < 0°C? WhiteCryst->TempCheck AirCheck Was the septum pierced multiple times? WhitePowder->AirCheck ActionDiscard Action: Discard (Metallic Zn/Decomposition) GreySludge->ActionDiscard ActionWarm Action: Gentle Warming (Reversible Salt Crash) TempCheck->ActionWarm Yes ActionTitrate Action: Filter & Titrate (Likely Oxide/Hydroxide) TempCheck->ActionTitrate No AirCheck->ActionTitrate High Probability of Oxidation

Figure 1: Decision tree for diagnosing precipitate types in organozinc solutions.

Troubleshooting FAQs

Issue 1: The "Cold Crash" (Crystalline Precipitate)

Q: I stored my bottle at -20°C as recommended, but now there are white crystals at the bottom. Is the reagent spoiled?

A: Likely not. This is often reversible precipitation of the LiCl-Zinc complex. Benzylic zinc reagents are often prepared with a stoichiometry of 1:1 or 1:1.5 (RZnCl:LiCl). At 0.5 M concentration, the solution is near saturation. Lowering the temperature decreases the solubility of the inorganic salts (


), causing them to crystallize out while the active organozinc species remains in solution (or co-precipitates).
  • Corrective Action: Move the bottle to room temperature (25°C) inside a glovebox or under positive Argon pressure. Swirl gently (do not shake vigorously) for 15–30 minutes. If the crystals dissolve, the reagent is fully active.

Issue 2: The "White Death" (Amorphous Powder)

Q: The solution is cloudy with a fine, fluffy white powder that does not dissolve upon warming. What happened?

A: Moisture or Oxygen ingress has occurred. Organozinc reagents are highly sensitive to protonolysis.[1] The reaction with trace water is:



The white powder is Zinc Hydroxide/Oxide or basic Zinc salts. This is irreversible .
  • Corrective Action: Stop using the solution for critical stoichiometry.

    • Allow the solid to settle completely.

    • Draw an aliquot of the clear supernatant.

    • Perform an Iodine Titration (Protocol A below) to determine the remaining active concentration.

    • If concentration is <0.2 M, discard the reagent.

Issue 3: Thermal Instability (Wurtz Coupling)

Q: Why does the datasheet say to keep it cold if cold causes precipitation?

A: To prevent dimerization. Unlike phenylzinc reagents, benzyl zinc reagents are prone to Wurtz homocoupling (dimerization) at room temperature over time:



The organic dimer (

) stays in solution, but the resulting inorganic zinc chloride (

) changes the ionic strength and Lewis acidity of the solution, potentially causing precipitation of salts.
  • Best Practice: Store at +4°C (fridge) rather than -20°C to balance stability vs. solubility. If stored at -20°C, expect precipitation and allow time for redissolution.

Technical Deep Dive: The Role of LiCl

To troubleshoot effectively, you must understand why LiCl is present. Standard organozinc halides (


) are often insoluble aggregates in THF. The "Knochel method" utilizes LiCl to break these aggregates.[2]
Mechanism of Solubilization

LiCl reacts with the organozinc species to form a soluble "ate" complex (zincate). This shifts the Schlenk equilibrium and increases the nucleophilicity of the zinc reagent.

SchlenkEquilibrium cluster_legend Precipitation Risks Agg [RZnCl]n (Insoluble Aggregate) Complex RZnCl • LiCl (Soluble Species) Agg->Complex Solubilization LiCl + n LiCl Equilibrium Schlenk Equilibrium Complex->Equilibrium Diorgano R2Zn • 2LiCl + ZnCl2 Equilibrium->Diorgano Risk1 Low Temp: Complex Crystallizes Risk2 No LiCl: Aggregate Forms

Figure 2: The solubilizing effect of LiCl on Organozinc reagents. Disruption of this equilibrium (via temperature or concentration) leads to precipitation.

Validated Protocols

Protocol A: Iodine Titration (The Gold Standard)

Use this to verify active concentration if any precipitate is observed.

Principle: Iodine reacts immediately with organozinc reagents. The endpoint is the persistence of the brown Iodine color.[3][4]

Reagents:

  • Iodine (

    
    ), solid (Sublimed).
    
  • LiCl (0.5 M solution in THF) - Crucial for sharp endpoints.

  • Sample Organozinc solution.[1][4]

Step-by-Step:

  • Weigh exactly 254 mg (1.0 mmol) of Iodine into a dry, Argon-flushed Schlenk flask.

  • Add 3–5 mL of 0.5 M LiCl/THF solution. Stir until Iodine is fully dissolved (Dark brown solution).

  • Cool to 0°C (Ice bath). Note: Cooling prevents side reactions.

  • Add the organozinc sample dropwise via a 1.0 mL syringe.

  • Endpoint: The solution turns from brown

    
     yellow 
    
    
    
    Colorless .
    • Note: If the solution turns colorless, you have consumed the iodine.[3]

  • Calculation:

    
    
    
Protocol B: Redissolution of Reversible Precipitates
  • Ensure the bottle is tightly sealed (Parafilm over the septum).

  • Place the bottle in a water bath at 30°C (Do not exceed 35°C to avoid Wurtz coupling).

  • Swirl gently every 5 minutes.

  • If solids persist after 30 minutes, filter the solution through a dry syringe filter (0.45 µm PTFE) into a fresh, Argon-purged vial.

  • Titrate the filtrate immediately.

References

  • Knochel, P., et al. (2008).[5][6] LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters, 10(6), 1107–1110.

  • Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958–2961.

  • Sigma-Aldrich. (n.d.).[7] 5-Bromo-2-methoxybenzylzinc chloride solution 0.5 M in THF Product Sheet.

  • Benischke, A. D., et al. (2016). Role of LiCl in Generating Soluble Organozinc Reagents. Journal of the American Chemical Society, 138(35), 11156–11159.[6] [6]

Sources

Technical Support Center: Handling 5-Bromo-2-methoxybenzylzinc Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Reagent ID: 5-Bromo-2-methoxybenzylzinc chloride (0.5 M in THF) Application: Negishi Cross-Coupling, Functionalized Benzylation Sensitivity: Moisture Sensitive, Air Sensitive

Introduction: The Stability Paradox

As a researcher utilizing 5-Bromo-2-methoxybenzylzinc chloride , you are working with a "Goldilocks" reagent. It is reactive enough to perform efficient carbon-carbon bond formation (Negishi coupling) yet stable enough to tolerate the aryl bromide functionality on the same molecule without self-destruction (chemoselectivity).

However, this equilibrium is fragile. The benzylic carbon-zinc bond is highly susceptible to protonolysis by atmospheric moisture. Even trace water ingress destroys the reagent, producing 4-bromo-1-methoxy-2-methylbenzene (the protonated byproduct) and zinc oxides/hydroxides (white precipitates). This guide replaces generic advice with specific, field-proven protocols to maintain the integrity of this specific reagent.

Part 1: Critical Handling Protocols

Storage and Re-homogenization

The Issue: Users frequently report a white precipitate upon removing the bottle from the fridge (2–8°C). The Science: Organozinc halides in THF form complex coordination salts (e.g.,


). These salts often have temperature-dependent solubility.
  • Do NOT filter immediately.

  • Do NOT assume the reagent has hydrolyzed.

Protocol:

  • Warm Up: Allow the sealed bottle to stand at room temperature (20–25°C) for 30–60 minutes.

  • Agitate: Gently swirl (do not shake vigorously to avoid splashing the septum) to redissolve reversible salts.

  • Inspect: If the solution becomes clear, it is good to use. If a fine white powder persists after warming, this is likely irreversible zinc oxide/hydroxide formation (hydrolysis). See Troubleshooting below.

The "Positive Pressure" Transfer

The Issue: Vacuum creation inside the bottle during withdrawal draws in moist laboratory air, killing the remaining reagent. The Fix: You must replace the volume of liquid withdrawn with an equivalent volume of dry inert gas simultaneously.

Step-by-Step:

  • Flush a syringe and needle (18-20G) with dry Nitrogen/Argon 3 times.

  • Insert the needle into the Sure/Seal™ septum.[1]

  • Connect a separate inert gas line (via a small needle) into the septum to create a positive pressure blanket.

  • Withdraw the required volume. The positive pressure will help "push" the liquid into the syringe, preventing bubble formation and vacuum stress.

Part 2: Troubleshooting & FAQs

Q1: I see a white solid that won't dissolve after warming. Is the reagent dead?

Diagnosis: This is likely hydrolysis products (


 or 

). Action:
  • If the supernatant is clear: The dissolved reagent may still be active but at a lower concentration (titer). You must titrate the supernatant before use (see Part 3).

  • If the solution is cloudy/milky: The reagent is likely compromised beyond utility. Discard.

Q2: My Negishi coupling failed (0% yield), but the starting material was consumed.

Analysis: If the starting material (aryl halide) is gone but no product formed, you likely had homocoupling of the benzylzinc reagent (Wurtz coupling) or the zinc reagent was dead and the catalyst chewed up the starting material. The Benzyl Nuance: Benzylzinc reagents are more prone to homocoupling than arylzincs. Solution:

  • Ensure the reagent is kept cold (0°C) during the addition to the reaction vessel.

  • Verify the titer. If the titer was low, you may have added mostly THF, failing to drive the catalytic cycle.

Q3: Can I use a standard acid-base titration to check concentration?

Answer: NO. Reasoning: Hydrolysis products of organozincs (like


) are basic. A standard acid titration will measure total base, not active carbon-zinc species, leading to a false positive (overestimation of active reagent). You must use the Knochel Iodine/LiCl method .

Part 3: Quality Control (The Knochel Titration)

This is the only reliable method to determine the active concentration of 5-Bromo-2-methoxybenzylzinc chloride.

The Mechanism


  • Why LiCl? It accelerates the reaction and solubilizes the zinc species, ensuring a sharp endpoint.

  • The Indicator: Iodine itself. The solution is brown (

    
    ) and turns clear (
    
    
    
    ) as the organozinc consumes it.[2]
Protocol

Materials:

  • Iodine (

    
    ), solid, >99.5% purity.
    
  • Lithium Chloride (

    
    ), anhydrous (dried under vacuum at 150°C).
    
  • Dry THF.

Steps:

  • Flame-dry a 10 mL Schlenk flask or vial under Argon.

  • Add 254 mg Iodine (1.0 mmol) and 42 mg LiCl (1.0 mmol) .

  • Add 5 mL dry THF . Stir until iodine dissolves (Dark Brown solution).

  • Cool to 0°C (ice bath). Crucial for benzyl reagents to prevent side reactions.

  • Add the organozinc reagent dropwise via a 1.0 mL syringe.

  • Endpoint: The solution turns from Dark Brown

    
    Yellow 
    
    
    
    Colorless .

Calculation:



Part 4: Visual Decision Guides

Diagram 1: Reagent Quality Assessment Workflow

This logic tree guides you through the "White Precipitate" scenario.

ReagentAssessment Start Observation: White Precipitate in Bottle Warm Step 1: Warm to 25°C & Swirl Gently (30 mins) Start->Warm Check Check Solubility Warm->Check Clear Solution Clears Check->Clear Yes Cloudy Precipitate Persists Check->Cloudy No Action1 Reversible Salt Precipitation. Proceed to Use. Clear->Action1 Action2 Irreversible Hydrolysis. (ZnOH/ZnO formation) Cloudy->Action2 Decision Is Supernatant Clear? Action2->Decision Titrate Filter Supernatant & Perform Knochel Titration Decision->Titrate Yes Discard Discard Reagent Decision->Discard No (Milky)

Caption: Decision tree for distinguishing between reversible salt precipitation and irreversible hydrolysis damage.

Diagram 2: The Knochel Titration Logic

Visualizing the chemical validation step.

TitrationLogic Setup Flask: I2 + LiCl + THF (Dark Brown) Add Add Organozinc Dropwise at 0°C Setup->Add Reaction Reaction: R-Zn-Cl consumes I2 Add->Reaction Endpoint Endpoint: Solution turns Colorless Reaction->Endpoint Calc Calculate Molarity: 1.0 / Vol(added) Endpoint->Calc

Caption: Workflow for the Knochel Titration method using Iodine and Lithium Chloride.

References

  • Rieke Metals. Guide to Handling Rieke Zinc in THF. [Link]

Sources

Technical Support Center: Optimizing Negishi Couplings with 5-Bromo-2-methoxybenzylzinc Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Reagent ID: 5-Bromo-2-methoxybenzylzinc chloride Application: Palladium-catalyzed Cross-coupling (Negishi) Primary Issue: Homocoupling (Dimerization) and Chemoselectivity

Core Directive & Technical Overview

You are encountering challenges with 5-Bromo-2-methoxybenzylzinc chloride , a highly functionalized organometallic reagent. The presence of an ortho-methoxy group (steric/electronic influence) and a meta-bromo substituent (potential competing electrophile) creates a "perfect storm" for side reactions, specifically homocoupling (formation of the bibenzyl dimer) and polymerization .

This guide synthesizes field-proven protocols, primarily derived from the work of Knochel , Fu , and Buchwald , to stabilize this reagent and enforce chemoselectivity.

The Mechanism of Failure

Homocoupling in this system occurs via two distinct pathways:

  • Wurtz-Type Coupling (Preparation Phase): Radical dimerization during the insertion of Zinc into the benzyl halide precursor.

  • Pd-Catalyzed Homocoupling (Reaction Phase): "Second Transmetallation" where two organozinc species transmetallate onto the same Pd(II) center, followed by reductive elimination of the dimer (Ar-CH2-CH2-Ar).

Diagnostic Workflow (Interactive Troubleshooting)

Use this logic tree to identify the root cause of your side reactions.

Troubleshooting Start Problem: Low Yield / Side Products Check1 Analyze Side Product Structure Start->Check1 Dimer Bibenzyl Dimer Observed (Homocoupling) Check1->Dimer Mass Spec shows 2x Mass Polymer Oligomers/Polymers Observed (Ar-Br Consumption) Check1->Polymer Broad peaks / Insoluble material NoRxn No Reaction / Protodehalogenation Check1->NoRxn Recovered SM or Toluene deriv. DimerQ When did it form? Dimer->DimerQ PolySol Action: Check Chemoselectivity Partner must be Ar-I or Acid Chloride Keep T < 50°C Polymer->PolySol PrepPhase During Zn Insertion DimerQ->PrepPhase Pre-catalyst addition CoupPhase During Coupling DimerQ->CoupPhase Post-catalyst addition Sol1 Action: Lower Temp (0°C) Use LiCl-mediated Zn PrepPhase->Sol1 Sol2 Action: Slow Addition (Syringe Pump) Switch Ligand (SPhos/CPhos) CoupPhase->Sol2

Figure 1: Diagnostic decision tree for identifying the origin of side reactions in benzylzinc couplings.[1]

Technical Support & FAQs

Q1: Why is my reagent dimerizing before I even add the catalyst?

Diagnosis: This is Wurtz coupling , a radical-mediated side reaction occurring during the zinc insertion step.[2] Benzyl halides are exceptionally prone to this because the benzylic radical is stabilized by the aromatic ring (and the methoxy group in your case).

The Fix: LiCl-Mediated Direct Insertion You must use the Knochel method (Zn/LiCl). Lithium Chloride solubilizes the organozinc species as it forms (


), cleaning the metal surface and preventing the high local concentrations of radical species that lead to dimerization.
  • Protocol Adjustment: Do not use simple Zinc dust. Use Zn activated with LiCl in THF.

  • Temperature Control: Perform the insertion at 0°C . Most benzyl chlorides react with Zn/LiCl at 0°C within 1-3 hours. Higher temperatures favor the Wurtz dimer.

Q2: I see homocoupling during the cross-coupling reaction. How do I stop it?

Diagnosis: This is Oxidative Homocoupling or Disproportionation . If the rate of transmetallation (Zn


 Pd) is fast, but the rate of reductive elimination is slow, a second molecule of organozinc can displace the electrophile on the palladium center.

The Fix: Controlled Concentration (Syringe Pump) The concentration of the benzylzinc reagent in the reaction vessel must remain low relative to the electrophile.

  • Technique: Add the 5-Bromo-2-methoxybenzylzinc chloride solution dropwise (via syringe pump) to the solution containing the catalyst and the electrophile (e.g., Aryl Iodide) over 30–60 minutes.

  • Stoichiometry: Ensure a slight excess of the electrophile (1.2 equiv) relative to the zinc reagent if the zinc reagent is the cheaper component, or strictly 1:1 if not.

Q3: Will the Bromine on the ring react? (Chemoselectivity)

Diagnosis: Yes, it is a risk. 5-Bromo-2-methoxybenzylzinc chloride is a "bifunctional" reagent. If your coupling partner is an Aryl Bromide, the catalyst cannot distinguish between the partner and the zinc reagent itself, leading to polymerization.

The Fix: Electrophile Hierarchy

  • Ideal Partners: Aryl Iodides, Acid Chlorides, or Aryl Triflates. These undergo oxidative addition significantly faster than the Ar-Br bond on your zinc reagent.

  • Catalyst Selection: Use Pd(dppf)Cl2 or Pd-PEPPSI-IPr .

    • Why? Bis-phosphine ligands like dppf impose a bite angle that favors the reductive elimination of the cross-product over the homocoupling product.

    • Avoid: Simple Pd(PPh3)4, which often leads to scrambling.

Validated Experimental Protocol

Objective: Preparation and Negishi Coupling of 5-Bromo-2-methoxybenzylzinc chloride with minimal homocoupling.

Part A: Preparation of the Zinc Reagent (Knochel Method)

Reference: Adapted from Knochel et al., Chem. Commun. 2010 [1].

  • Activation: In a dry Schlenk flask under Argon, add Zinc dust (1.5 equiv) and anhydrous LiCl (1.5 equiv). Heat to 150°C under high vacuum for 1 hour (essential to remove water from LiCl).

  • Solvation: Cool to room temperature. Add dry THF (to create ~1.0 M Zn concentration). Add 1,2-dibromoethane (5 mol%) and heat to reflux for 2 minutes to activate Zn. Cool, add TMSCl (1 mol%), and reflux for 2 minutes.

  • Insertion: Cool the suspension to 0°C (Ice bath).

  • Addition: Add 5-Bromo-2-methoxybenzyl chloride (1.0 equiv) dropwise as a solution in THF.

  • Reaction: Stir at 0°C. Monitor aliquots by GC-MS (quenched with water). Conversion should be complete in 2–4 hours.

    • Checkpoint: The solution should be clear to slightly grey. If a heavy white precipitate forms, LiCl was likely wet.

  • Titration: Titrate using Iodine/LiCl solution to determine precise concentration (typically 0.6 – 0.8 M).

Part B: The Negishi Coupling (Slow Addition)

Reference: Adapted from Buchwald et al., J. Am. Chem. Soc. 2009 [2].

  • Setup: In a separate flask, charge Aryl Iodide (1.0 equiv) and Pd(dppf)Cl2 (2–5 mol%) in THF.

  • Temperature: Bring the catalyst/electrophile mixture to 25°C (Room Temp).

    • Note: Do not heat above 50°C to avoid activating the Ar-Br bond on the zinc reagent.

  • Coupling: Using a syringe pump, add the 5-Bromo-2-methoxybenzylzinc chloride solution (from Part A, 1.2 equiv based on titration) over 60 minutes .

  • Completion: Stir for an additional 1-2 hours. Quench with saturated NH4Cl.[1][3]

Data & Comparison: Catalyst Efficiency

The following table summarizes expected outcomes based on catalyst selection for hindered benzylzinc reagents.

Catalyst SystemLigand TypeHomocoupling RiskChemoselectivity (vs Ar-Br)Recommendation
Pd(PPh3)4 MonodentateHighLow❌ Avoid
Pd(dppf)Cl2 BidentateLowModerateStandard
Pd(OAc)2 / SPhos Biaryl PhosphineVery LowHighFor Difficult Substrates
Pd-PEPPSI-IPr NHCLowHighFor Steric Bulk

Mechanism of Stabilization (Visualized)

The following diagram illustrates how LiCl and Ligand choice suppress the side reactions.

Mechanism ZnPre Zn Dust Surface RX R-Cl (Benzyl) ZnPre->RX Insertion RZn R-ZnCl•LiCl (Solubilized Monomer) RX->RZn With LiCl (Rapid Solubilization) Wurtz Wurtz Dimer (R-R) RX->Wurtz No LiCl (Radical Accumulation) TransMet Transmetallation RZn->TransMet Pd Pd(II)-L2 (Catalyst) Pd->TransMet TransMet->Wurtz Slow Red. Elim. (2nd Transmetallation) Product Cross-Coupled Product TransMet->Product Reductive Elim. (Fast with SPhos/dppf)

Figure 2: Pathway comparison showing how LiCl prevents Wurtz coupling and Ligands prevent catalytic homocoupling.

References

  • Blümke, T. D., Piller, F. M., & Knochel, P. (2010).[4] Preparation of highly functionalized alkylzinc halides from alkyl bromides using Mg, ZnCl2 and LiCl.[4] Chemical Communications, 46, 4082-4084.

  • Han, C., & Buchwald, S. L. (2009).[5] Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.[5][6] Journal of the American Chemical Society, 131(22), 7532–7533.[5]

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336.

  • Arp, F. O., & Fu, G. C. (2005).[7] Catalytic Enantioselective Negishi Reactions of Racemic Secondary Benzylic Halides. Journal of the American Chemical Society, 127(30), 10482-10483.

Sources

Storage stability and shelf life of 5-Bromo-2-methoxybenzylzinc chloride 0.5M solution

Author: BenchChem Technical Support Team. Date: February 2026

Product Support ID: 5-Br-2-OMe-BnZnCl

Concentration: 0.5 M in THF | CAS: 352530-35-9

Core Storage & Stability Directives

The Golden Rule: Benzylic zinc reagents are significantly less stable than their alkyl or aryl counterparts. The benzylic carbon-zinc bond is highly reactive and prone to both homocoupling (dimerization) and protonolysis .

Storage Protocols
ParameterRecommendationTechnical Rationale
Temperature 2°C to 8°C (Standard)-20°C (Long-term)Cold storage kinetically suppresses the Wurtz-type homocoupling reaction. Note: At -20°C, reversible precipitation of salts (ZnCl₂) may occur.
Atmosphere Argon or NitrogenStrictly anhydrous and anaerobic. Moisture causes immediate protonolysis to 4-bromo-1-methoxy-2-methylbenzene (toluene derivative).
Container Sure/Seal™ or AcroSeal® Never transfer to a screw-cap vial for storage. The septum integrity is the primary lifespan determinant.
Shelf Life 3–6 Months (at 2-8°C)6–12 Months (at -20°C)Stability is finite. Titer checks are mandatory if the bottle is older than 3 months or has been punctured >5 times.
The Degradation Mechanism (Why it fails)

Unlike stable alkylzincs, this reagent degrades primarily via two pathways. Understanding this helps you diagnose issues:

  • Homocoupling (Intrinsic): Two molecules couple to form a bibenzyl dimer, releasing ZnCl₂. This lowers the active titer.

  • Hydrolysis (Extrinsic): Moisture enters through a pierced septum, protonating the reagent.

DegradationPathways Reagent Active Reagent (Ar-CH2-ZnCl) Hydrolysis Protonolysis Reagent->Hydrolysis Coupling Wurtz Homocoupling Reagent->Coupling Moisture Moisture Ingress (H2O) Moisture->Hydrolysis Heat Thermal Stress (>25°C) Heat->Coupling Dead1 Inactive Toluene Deriv. (Ar-CH3) + Zn(OH)Cl Hydrolysis->Dead1 Rapid Dead2 Bibenzyl Dimer (Ar-CH2-CH2-Ar) + ZnCl2 Coupling->Dead2 Slow over time

Figure 1: Primary degradation pathways for benzylic zinc reagents.

Quality Control: Titration Protocol

Do not assume the label concentration is accurate after the first use. The standard acid-base titration used for organolithiums does not work for organozincs. You must use the Iodine Titration Method (Knochel’s Method).

Reagents Required
  • Iodine (I₂) solid (Sublimed)

  • Lithium Chloride (LiCl) (Anhydrous)[1]

  • Dry THF

  • Why LiCl? It solubilizes the ZnI₂ byproduct, preventing surface passivation and ensuring a sharp endpoint.

Step-by-Step Workflow
  • Setup: Flame-dry a 10 mL round-bottom flask or vial under Argon.

  • Charge: Add 254 mg Iodine (1.0 mmol) .

  • Solubilize: Add 3–5 mL of 0.5M LiCl in dry THF . Stir until iodine is fully dissolved (Dark Brown solution).

  • Titrate:

    • Cool the iodine solution to 0°C (ice bath).

    • Add the organozinc reagent dropwise via a 1.0 mL syringe.[2]

    • Endpoint: The solution turns from Dark Brown

      
      Yellow 
      
      
      
      Colorless .
  • Calculation:

    
    
    

Troubleshooting Guide

Scenario A: "There is a white precipitate in my bottle."
  • Diagnosis: Likely inorganic salts (ZnCl₂ or LiCl) precipitating due to cold storage. This is common in THF solutions stored at -20°C.

  • Action:

    • Warm the bottle to room temperature (20-25°C) gently.

    • Swirl (do not shake vigorously).

    • If solids dissolve: Safe to use.

    • If solids persist but supernatant is clear: Titrate the supernatant. The active reagent is likely still in solution.

Scenario B: "The solution has turned cloudy/opaque."
  • Diagnosis: Oxide formation due to significant air ingress.

  • Action: This is irreversible. Perform a titration. If concentration is <0.3M, discard the reagent.

Scenario C: "My Negishi coupling yield is low (<30%)."
  • Diagnosis: Titer drop or Catalyst poisoning.

  • Action:

    • Check Titer: If the reagent is 0.5M on the label but 0.2M in reality, you are under-loading the reaction.

    • Check Stoichiometry: Benzylic zincs often require a slight excess (1.2 – 1.5 equiv) to account for thermal degradation during the reaction heating block.

Decision Support System

Use this logic flow to determine if your reagent is viable for critical experiments.

ReagentDecision Start Inspect Reagent Bottle Age Is bottle >6 months old? Start->Age Visual Visual Inspection Age->Visual No Titrate Perform Iodine Titration Age->Titrate Yes Precip White Precipitate? Visual->Precip Clear/Yellow Discard DISCARD (Irreversible degradation) Visual->Discard Cloudy/Opaque Warm Warm to RT & Swirl Precip->Warm Yes Precip->Titrate No Dissolve Did it dissolve? Warm->Dissolve Dissolve->Titrate Yes Dissolve->Titrate No (Use Supernatant) Result Concentration > 0.4M? Titrate->Result Use USE REAGENT (Adjust stoichiometry) Result->Use Yes Result->Discard No (<0.3M)

Figure 2: Decision Matrix for utilizing aged organozinc reagents.

Frequently Asked Questions (FAQ)

Q: Can I store this reagent in a glovebox freezer? A: Yes, this is the ideal storage method. However, ensure the solvent (THF) does not evaporate over time if the cap is not perfectly sealed. Wrap the cap in Parafilm or electrical tape even inside the glovebox.

Q: Why is the solution yellow? A: Organozinc reagents in THF often exhibit a yellow to light brown tint. This is normal. A change to dark orange or black indicates decomposition or contamination.

Q: Can I use acid-base titration (phenolphthalein) instead of Iodine? A: No. Acid-base titration measures total basicity. Hydrolysis products (like Zn(OH)Cl or hydroxides) will register as "active" base, giving you a false high concentration. The Iodine method is specific to the C-Zn bond.

Q: I need to warm the reaction to 60°C. Will the reagent survive? A: Benzylic zincs are thermally sensitive. If heating is required for the coupling:

  • Add the catalyst and coupling partner first.

  • Add the zinc reagent slowly.

  • Consider using a more active catalyst (e.g., Pd-PEPPSI or Pd(P(tBu)3)2) to allow for lower reaction temperatures.

References

  • Knochel, P. et al. (2006). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis.

  • Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxybenzylzinc chloride solution Product Specification.

  • Hanada, E. M., et al. (2020).[3][4] Mechanisms of Organozinc Reagent Formation. Chemical Science.

  • Rieke, R. D. (n.d.). Preparation of Organozinc Reagents. Rieke Metals Technical Notes.

Sources

Effect of temperature on the reactivity of 5-Bromo-2-methoxybenzylzinc chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organometallic Reagents Division Subject: 5-Bromo-2-methoxybenzylzinc Chloride (0.5 M in THF) Ticket ID: ZN-Bn-5Br-T45 Status: Open

Overview: The Thermal Reactivity Paradox

Welcome to the Technical Support Center. You are likely working with 5-Bromo-2-methoxybenzylzinc chloride , a highly specialized benzylic organozinc reagent.

This reagent presents a unique "thermal paradox" that trips up many researchers:

  • The Benzylic Effect: The zinc is attached to a benzylic carbon, making it significantly more nucleophilic (and unstable) than a standard phenylzinc reagent.

  • The Substituent Effect: The 5-bromo group is an electron-withdrawing group (EWG) that slightly stabilizes the carbanion, but it also acts as a potential leaving group if the reaction temperature triggers unwanted oxidative addition at the aryl position.

  • The Homocoupling Risk: Benzylic zinc reagents are notorious for Wurtz-type homocoupling (dimerization) at elevated temperatures.

This guide defines the "Goldilocks Zone" for temperature management to maximize cross-coupling yields while suppressing polymerization and dimerization.

Part 1: Storage & Stability (The "Before" Phase)

Q: My reagent arrived with a precipitate. Is it spoiled? A: Not necessarily. This is a common issue with THF solutions stored at low temperatures.

  • Diagnosis: At temperatures < 0°C, the solubility of the zinc salt complex decreases, leading to reversible precipitation of ZnCl₂ salts or the organozinc species itself.

  • Solution: Allow the sealed bottle to warm to room temperature (20–25°C) naturally over 30 minutes. Gently swirl (do not shake vigorously). If the precipitate redissolves, the reagent is active. If a heavy gray/black sludge remains at RT, the reagent has likely decomposed due to moisture ingress or thermal degradation.

Q: Can I store this at Room Temperature to avoid precipitation? A: No. Long-term storage at > 20°C promotes slow decomposition via protonolysis (reacting with the THF ether linkage) or radical homocoupling.

  • Standard: Store at 2–8°C .

  • Shelf-Life: ~3–6 months if the septum integrity is maintained.

Part 2: Reaction Optimization (The "During" Phase)

Q: I am seeing low yields in my Negishi coupling. Should I heat the reaction? A: Proceed with extreme caution. Unlike alkylzinc reagents which often require heating to 60°C, this benzylzinc reagent is prone to rapid homocoupling (forming the bibenzyl dimer) at temperatures > 40°C.

Q: What is the "Safe Zone" for temperature? A:

  • 0°C: Ideal for addition. Minimizes the exotherm when the reagent is added to the catalyst mixture.

  • 20–25°C (RT): Ideal for the reaction phase. Most Pd-catalyzed couplings with this reagent proceed within 1–4 hours at RT.

  • > 40°C: Danger Zone. Increases the rate of:

    • Homocoupling: 2 Ar-CH₂-ZnCl → Ar-CH₂-CH₂-Ar (Bibenzyl formation).

    • Polymerization: The Pd catalyst may begin to insert into the 5-bromo position of the reagent itself, leading to oligomerization.

Q: How do I maintain chemoselectivity? I want to couple at the Zinc, not the Bromo group. A: Temperature is your control switch.

  • At 25°C: The C(sp³)-Zn bond is kinetically much more active than the C(sp²)-Br bond toward Transmetallation. The cross-coupling will occur selectively at the benzylic position.

  • At > 60°C: The energy barrier for Oxidative Addition into the Ar-Br bond is overcome. You will lose chemoselectivity, resulting in a complex mixture of polymerized products.

Part 3: Validated Experimental Protocol

Protocol: Negishi Cross-Coupling of 5-Bromo-2-methoxybenzylzinc Chloride with an Aryl Iodide. Objective: Selective C-C bond formation at Room Temperature.

Reagents:

  • Nucleophile: 5-Bromo-2-methoxybenzylzinc chloride (0.5 M in THF) [1.2 equiv]

  • Electrophile: Aryl Iodide (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (SPhos is chosen for its high activity at RT, crucial for this temperature-sensitive reagent).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Catalyst Pre-formation:

    • In a flame-dried Schlenk tube under Argon, add Pd(OAc)₂ and SPhos.

    • Add anhydrous THF (2 mL/mmol). Stir at 25°C for 10 minutes. The solution should turn yellow/orange, indicating active Pd(0)Lₙ species generation.

    • Note: Do not heat this activation step; SPhos activates Pd readily at RT.

  • Substrate Addition:

    • Add the Aryl Iodide (1.0 equiv) to the catalyst solution.

  • Reagent Addition (The Critical Step):

    • Cool the reaction vessel to 0°C (Ice/Water bath).

    • Add the 5-Bromo-2-methoxybenzylzinc chloride solution (1.2 equiv) dropwise over 5–10 minutes.

    • Why? Rapid addition causes localized heating, which triggers the homocoupling side-reaction immediately.

  • Reaction Phase:

    • Remove the ice bath and allow the reaction to warm to 25°C .

    • Monitor via LCMS or TLC. Conversion is usually complete in 2–4 hours.

    • Troubleshooting: If conversion stalls after 2 hours, do not heat to reflux. Instead, add a fresh 0.5 mol% portion of catalyst or warm gently to max 35°C.

  • Quench:

    • Quench with Saturated NH₄Cl solution.[1] Extract with EtOAc.[1]

Part 4: Data Visualization & Logic

Figure 1: The Temperature Decision Matrix

This logic flow illustrates the consequences of temperature choices during the reaction workflow.

Temperature_Logic Start Start: Negishi Coupling (Benzylzinc Reagent) Temp_Low Temp < 0°C Start->Temp_Low Ice Bath (Long Term) Temp_Opt Temp 20-25°C (Optimal) Start->Temp_Opt Room Temp Temp_High Temp > 45°C Start->Temp_High Reflux Result_Low Issue: Solubility Limit Precipitation of Zn salts Stalled Transmetallation Temp_Low->Result_Low Result_Opt Success: Selective Coupling High Yield Intact Ar-Br Bond Temp_Opt->Result_Opt Result_High Issue: Side Reactions 1. Wurtz Homocoupling 2. Ar-Br Polymerization Temp_High->Result_High

Caption: Figure 1. Thermal impact on reaction pathways for 5-Bromo-2-methoxybenzylzinc chloride.

Table 1: Comparative Reactivity Profile
ParameterLow Temp (< 0°C)Optimal (20–25°C)High Temp (> 45°C)
Solubility Poor (Precipitates)ExcellentExcellent
Reaction Rate Very SlowModerate (1–4h)Fast (Uncontrolled)
Major Side Product Unreacted Start MaterialNone (<5%)Bibenzyl Dimer (>20%)
Ar-Br Stability StableStableUnstable (Polymerization)
Recommended Action Warm to RTMaintain Cool Immediately

References

  • BenchChem. (2025).[1][2] An In-Depth Technical Guide on the Stability and Storage of 3,5-Dimethoxybenzylzinc Chloride. Retrieved from

  • Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxybenzylzinc chloride 0.5M in THF: Safety and Handling. Retrieved from

  • Metzger, A., Schade, M. A., & Knochel, P. (2008). LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters, 10(6), 1107–1110. (Demonstrates the stability/reactivity balance of functionalized benzylzincs).
  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. (Establishes protocol for mild, RT Negishi couplings).
  • Rieke Metals. (n.d.). Guide to Handling Rieke Zinc in THF. Retrieved from

Sources

Validation & Comparative

1H NMR characterization of 5-Bromo-2-methoxybenzylzinc chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1H NMR Quantification and Structural Verification of 5-Bromo-2-methoxybenzylzinc Chloride

Executive Summary

5-Bromo-2-methoxybenzylzinc chloride is a specialized organozinc reagent used primarily in Negishi cross-coupling reactions. Its structural integrity is critical for the synthesis of pharmaceutical intermediates, particularly where the ortho-methoxy group provides steric guidance or chelating properties.

The central challenge in deploying this reagent is its instability toward moisture and air. Traditional iodometric titration, while common, often yields "false positives" by reacting with oxidizable impurities or failing to distinguish between the active organozinc species and its hydrolyzed byproducts.

This guide compares the 1H NMR Characterization Method (using an internal standard) against the traditional Iodometric Titration . We posit that 1H NMR is the superior method for high-value drug development workflows because it provides simultaneous structural verification and precise molarity determination.

Comparative Analysis: NMR vs. Titration

The following table contrasts the two primary methods for characterizing 5-Bromo-2-methoxybenzylzinc chloride.

FeatureMethod A: 1H NMR (Recommended) Method B: Iodometric Titration (Alternative)
Primary Output Molarity & Structural IdentityMolarity (Total Active Zinc)
Specificity High. Distinguishes active Zn-reagent from hydrolyzed toluene byproduct.Low. Cannot distinguish active reagent from other oxidizable species.
Sample Volume 0.4 – 0.6 mL (Recoverable if needed)1.0 – 5.0 mL (Destructive)
Time Requirement 15–20 Minutes5–10 Minutes
Key Limitation Requires anhydrous deuterated solvents (THF-d8).Prone to user error (endpoint detection); no structural data.
Data Integrity Self-validating (spectrum proves structure).Blind (assumes reactivity).

Technical Deep Dive: 1H NMR Characterization

The Diagnostic Shift

The most reliable indicator of successful zinc insertion into 5-bromo-2-methoxybenzyl chloride is the upfield shift of the benzylic protons.

  • Precursor (Chloride): The benzylic protons (

    
    -Cl) appear downfield due to the electronegativity of chlorine.
    
  • Active Reagent (Zinc Chloride): Upon formation of the C-Zn bond, the benzylic protons (

    
    -Zn) shift significantly upfield (shielded).
    
  • Hydrolysis Byproduct: If the reagent is "killed" by moisture, it forms 5-bromo-2-methoxytoluene . The methyl group appears as a distinct singlet.

Expected Chemical Shifts (in THF-d8):

SpeciesStructure FragmentChemical Shift (

, ppm)
Multiplicity
Precursor Ar-CH₂ -Cl~ 4.65 – 4.70Singlet (2H)
Active Reagent Ar-CH₂ -ZnCl~ 2.30 – 2.60 Singlet (2H)
Byproduct (Hydrolysis)Ar-CH₃ ~ 2.15 – 2.25Singlet (3H)
Internal Standard 1,5-Cyclooctadiene (COD)5.58 (Alkene)Multiplet

Note: The exact shift of the benzylzinc species can vary slightly based on concentration and the presence of LiCl salts (Knochel-type preparation), but it will always be distinct from the precursor and the protonated byproduct.

Experimental Protocol: 1H NMR Quantification

Reagents Required:

  • Anhydrous THF-d8 (stored over molecular sieves).

  • Internal Standard: 1,5-Cyclooctadiene (COD) or Durene (high purity).

  • NMR Tube (oven-dried, N2 flushed).

Step-by-Step Workflow:

  • Standard Preparation: Weigh approximately 20–30 mg of 1,5-cyclooctadiene (COD) directly into a tared vial. Record the exact mass (

    
    ).
    
  • Solvation: Dissolve the standard in 0.6 mL of anhydrous THF-d8.

  • Sampling: Under an inert atmosphere (Glovebox or Argon stream), add a precise volume (

    
    , typically 0.10 mL) of the supernatant 5-Bromo-2-methoxybenzylzinc chloride solution to the NMR tube containing the standard solution.
    
  • Acquisition: Cap the tube immediately. Run a standard 1H NMR (8–16 scans, d1 > 5s to ensure relaxation).

  • Processing: Phase and baseline correct. Integrate the alkene protons of COD (set to value 4.00) and the benzylic

    
     peak of the zinc reagent.
    

Calculation:



  • 
    : Integral of benzylic 
    
    
    
    (Zn species).
  • 
    : Integral of COD alkene protons (set to 4).
    
  • 
    : Number of protons in standard signal (4 for COD).
    
  • 
    : Number of protons in sample signal (2 for benzylic).
    
  • 
    : Molecular weight of standard (108.18  g/mol  for COD).
    

Visualizations

Diagram 1: Synthesis and Characterization Workflow

This diagram illustrates the critical decision points in the synthesis and analysis of the reagent.

G Start Start: 5-Bromo-2- methoxybenzyl chloride Zn_Act Zn Dust Activation (TMSCl / 1,2-Dibromoethane) Start->Zn_Act Pre-treatment Insertion Zn Insertion Reaction (THF, 0°C -> RT) Zn_Act->Insertion Crude Crude Organozinc Solution Insertion->Crude Decision Characterization Method? Crude->Decision Titration Iodometric Titration Decision->Titration Quick Check NMR 1H NMR w/ COD (Anhydrous THF-d8) Decision->NMR High Precision Result_T Total Active Zn (Risk: Overestimation) Titration->Result_T Result_N Specific Molarity + Structural Proof NMR->Result_N

Caption: Workflow for the generation and validation of 5-Bromo-2-methoxybenzylzinc chloride.

Diagram 2: Spectral Logic Tree

How to interpret the NMR data to validate the reagent quality.

Logic Spectrum Analyze 1H NMR Spectrum (Benzylic Region) Signal_46 Signal at ~4.6 ppm? Spectrum->Signal_46 Signal_24 Signal at ~2.4 ppm? Spectrum->Signal_24 Signal_22 Signal at ~2.2 ppm? Spectrum->Signal_22 Result_Start Unreacted Precursor (Reaction Failed) Signal_46->Result_Start Yes Result_Good Active Zinc Reagent (Success) Signal_24->Result_Good Yes (Major) Result_Dead Hydrolyzed Byproduct (Moisture Contamination) Signal_22->Result_Dead Yes

Caption: Logic tree for interpreting chemical shifts in the benzylic region during organozinc characterization.

References

  • Knochel, P., et al. (2008). Polyfunctional Benzylic Zinc Chlorides by the Direct Insertion of Magnesium and Zinc. Royal Society of Chemistry.

  • Krasovskiy, A., & Knochel, P. (2006). A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[1][2] Synthesis/ResearchGate.

  • Sigma-Aldrich. (2025). 5-Bromo-2-methoxybenzylzinc chloride Product Page & Safety Data.

  • Hübler, P., et al. (2022). Analysing binding stoichiometries in NMR titration experiments. Semantic Scholar.

  • Magritek. (2020). Quantitative NMR with internal standard.

Sources

A Comparative Guide to the Reactivity of Organozinc and Grignard Reagents for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad tools available, organometallic reagents are paramount. This guide provides an in-depth comparison of two pivotal classes of reagents: organozinc halides, exemplified by 5-Bromo-2-methoxybenzylzinc chloride, and their classical counterparts, Grignard reagents. We will explore the nuanced differences in their reactivity, functional group tolerance, and application in cross-coupling reactions, supported by mechanistic insights and practical experimental protocols.

Introduction: The Organometallic Duality of Reactivity vs. Selectivity

Organozinc and organomagnesium (Grignard) reagents are both powerful nucleophiles used extensively in the synthesis of complex organic molecules, particularly in pharmaceuticals and materials science. However, they occupy distinct positions on the reactivity spectrum. Grignard reagents, characterized by a highly polar carbon-magnesium bond, are exceptionally reactive nucleophiles and strong bases.[1][2] This high reactivity, while advantageous for simple additions, often leads to a lack of chemoselectivity, limiting their use on molecules bearing sensitive functional groups.[3][4]

Conversely, organozinc reagents, utilized in the Nobel Prize-winning Negishi coupling, possess a more covalent and less polarized carbon-zinc bond.[5][6] This inherent moderation in reactivity translates to a remarkable tolerance for a wide array of functional groups, including esters, nitriles, and ketones, making them indispensable for late-stage functionalization in complex syntheses.[7][8][9]

Head-to-Head Comparison: 5-Bromo-2-methoxybenzylzinc chloride vs. Grignard Reagent

The fundamental differences between these two reagent classes are best understood through a direct comparison.

Feature5-Bromo-2-methoxybenzylzinc chloride (Organozinc)5-Bromo-2-methoxybenzylmagnesium chloride (Grignard)
Reagent Type Organozinc Halide (R-ZnX)Organomagnesium Halide (R-MgX)
C-Metal Bond More covalent, less polarizedHighly ionic, highly polarized
Reactivity Moderately reactive, soft nucleophileHighly reactive, hard nucleophile and strong base[2]
Functional Group Tolerance Excellent . Tolerates esters, amides, nitriles, ketones, and even some acidic protons.[3][8][10]Poor . Reacts with water, alcohols, carboxylic acids, and attacks carbonyls of esters, amides, and nitriles.[1][11][12]
Typical Reaction Palladium- or Nickel-catalyzed Negishi Cross-Coupling.[7][13]Nucleophilic addition to carbonyls; Palladium- or Nickel-catalyzed Kumada Cross-Coupling.[4][14]
Preparation Conditions Requires activated zinc (e.g., Rieke Zinc or LiCl activation) but tolerates functional groups in the precursor.[5][15][16]Requires strictly anhydrous conditions; sensitive to moisture and air. Benzylic Grignards can be prone to Wurtz-type homocoupling.[11][17]
Primary Application C-C bond formation in complex, polyfunctionalized molecules.Formation of alcohols from carbonyls; C-C bond formation with simple, non-functionalized substrates.[18]

The Crux of the Matter: Functional Group Compatibility

The superior chemoselectivity of organozinc reagents is their defining advantage. This stems directly from the reduced basicity and nucleophilicity compared to Grignard reagents. A Grignard reagent will readily deprotonate even weakly acidic protons and add to most carbonyl functionalities. An organozinc reagent, by contrast, is often "tamed," reacting preferentially in the presence of a transition metal catalyst via a specific cross-coupling pathway.

Figure 1. A conceptual diagram illustrating the comparative reactivity and functional group tolerance of Grignard vs. Organozinc reagents.

Mechanistic Underpinnings: Negishi vs. Kumada Coupling

Both Negishi (organozinc) and Kumada (Grignard) couplings proceed through a similar catalytic cycle involving a palladium or nickel catalyst. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The critical difference lies in the transmetalation step, where the organic group is transferred from zinc or magnesium to the palladium center. The less reactive organozinc reagent undergoes this step readily without interfering with other functional groups, whereas the highly reactive Grignard reagent can engage in undesirable side reactions with the substrate or product.[3][4]

G cluster_negishi Negishi Coupling Cycle cluster_kumada Kumada Coupling Cycle N_Pd0 Pd(0)Ln N_ArPdX Ar-Pd(II)-X N_Pd0->N_ArPdX Oxidative Addition (Ar-X) N_ArPdR Ar-Pd(II)-R N_ArPdX->N_ArPdR Transmetalation (R-ZnX) N_ArPdR->N_Pd0 Reductive Elimination N_Product Ar-R K_Pd0 Pd(0)Ln K_ArPdX Ar-Pd(II)-X K_Pd0->K_ArPdX Oxidative Addition (Ar-X) K_ArPdR Ar-Pd(II)-R K_ArPdX->K_ArPdR Transmetalation (R-MgX) K_ArPdR->K_Pd0 Reductive Elimination K_Product Ar-R

Figure 2. Simplified catalytic cycles for the Negishi (Organozinc) and Kumada (Grignard) cross-coupling reactions.

Experimental Protocols

The following protocols provide a framework for the preparation and use of these reagents in a typical cross-coupling reaction.

Protocol 1: Preparation of 5-Bromo-2-methoxybenzylzinc chloride

This protocol describes the in situ preparation of the organozinc reagent from its corresponding benzyl chloride, a common method when the reagent is not purchased pre-formed.[19]

Rationale: Direct insertion of zinc into organic halides is often sluggish. Activating the zinc metal with reagents like 1,2-dibromoethane and TMSCl, and using LiCl to solubilize the formed organozinc species, is critical for efficient reaction.[5] This method allows the synthesis of functionalized organozinc reagents that are not accessible via transmetalation from more reactive organometallics.[8]

G start Start: Assemble Dry Glassware under Argon Atmosphere step1 Step 1: Activate Zinc Powder - Add Zinc dust, 1,2-dibromoethane, TMSCl to THF - Heat to 65°C for 30 min start->step1 step2 Step 2: Add Precursor - Add 5-Bromo-2-methoxybenzyl chloride and LiCl in THF dropwise step1->step2 step3 Step 3: Reaction - Stir at room temperature for 2-4 hours - Monitor by GC/TLC step2->step3 step4 Step 4: Settle & Use - Stop stirring, allow excess zinc to settle - Titrate supernatant or use directly step3->step4 end End: Solution of 5-Bromo-2-methoxybenzylzinc chloride step4->end

Figure 3. Workflow for the preparation of a benzylic zinc reagent via direct insertion of activated zinc.

Methodology:

  • Apparatus: Assemble an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and an argon inlet. Maintain a positive pressure of argon throughout the procedure.

  • Zinc Activation: To the flask, add zinc dust (1.5 eq.), a crystal of iodine (or 3 mol% 1,2-dibromoethane), and anhydrous THF. Stir vigorously. Add trimethylsilyl chloride (TMSCl, 0.1 eq.) and gently heat the suspension to initiate activation.

  • Reagent Formation: In the dropping funnel, prepare a solution of 5-Bromo-2-methoxybenzyl chloride (1.0 eq.) and anhydrous lithium chloride (LiCl, 1.0 eq.) in anhydrous THF.

  • Addition: Add the benzyl chloride solution dropwise to the activated zinc suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by quenching an aliquot and analyzing via GC-MS.

  • Completion: Once the starting material is consumed, stop stirring and allow the excess zinc to settle. The resulting greyish supernatant is the organozinc reagent solution, which can be cannulated and used directly in the subsequent coupling step.

Protocol 2: Comparative Cross-Coupling with Methyl 4-iodobenzoate

This experiment highlights the divergent outcomes when reacting the two reagents with a substrate containing an ester functionality.

A. Negishi Coupling (Organozinc)

Rationale: The palladium catalyst selectively mediates the cross-coupling between the benzylzinc reagent and the aryl iodide, leaving the methyl ester group untouched due to the low intrinsic reactivity of the organozinc species.[3][7]

Methodology:

  • Catalyst Preparation: In a separate dry flask under argon, add Methyl 4-iodobenzoate (1.0 eq.), Pd(OAc)₂ (2 mol%), and S-Phos (4 mol%). Add anhydrous THF.

  • Reagent Addition: Slowly add the prepared 5-Bromo-2-methoxybenzylzinc chloride solution (1.2 eq.) via cannula to the catalyst mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Expected Outcome: High yield of the cross-coupled product, methyl 4-(5-bromo-2-methoxybenzyl)benzoate, with the ester group intact.

B. Kumada-Type Reaction (Grignard)

Rationale: The highly nucleophilic Grignard reagent is expected to react unselectively. It can participate in the desired cross-coupling (Kumada), but it will also readily attack the electrophilic carbonyl carbon of the ester, leading to the formation of a tertiary alcohol byproduct.[2][18]

Methodology:

  • Grignard Preparation: Prepare 5-Bromo-2-methoxybenzylmagnesium chloride in situ from the corresponding chloride and magnesium turnings in anhydrous THF under argon.

  • Reaction Setup: In a separate dry flask under argon, add Methyl 4-iodobenzoate (1.0 eq.) and a suitable catalyst such as Pd(dppf)Cl₂ (2 mol%) in anhydrous THF. Cool the solution to 0°C.

  • Reagent Addition: Slowly add the Grignard reagent solution (2.5 eq.) to the reaction mixture. Note: More than 2 equivalents are used to account for the competing addition to the ester.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Workup & Analysis: Perform an identical workup as described for the Negishi coupling.

  • Expected Outcome: A mixture of products. The desired cross-coupled product will likely be formed in a lower yield, accompanied by a significant amount of the tertiary alcohol resulting from a double addition of the Grignard reagent to the ester carbonyl.

Conclusion for the Practicing Scientist

The choice between an organozinc reagent like 5-Bromo-2-methoxybenzylzinc chloride and its Grignard analogue is a strategic decision dictated by the chemical context.

  • Choose the Organozinc Reagent (for Negishi Coupling) when your synthesis involves substrates with sensitive functional groups (esters, nitriles, ketones, amides). Its moderated reactivity and high chemoselectivity ensure that C-C bond formation occurs only at the desired position, safeguarding molecular complexity.[9][10]

  • Choose the Grignard Reagent for simpler transformations, such as additions to aldehydes and ketones or for Kumada couplings with robust substrates lacking reactive functional groups.[14] Its high reactivity and lower cost can be advantageous when chemoselectivity is not a primary concern.

Ultimately, the superior functional group tolerance of organozinc reagents has established them as one of the most reliable and versatile tools for constructing complex carbon skeletons in modern drug discovery and development.[3]

References

  • Wikipedia. "Organozinc chemistry". Wikipedia, The Free Encyclopedia. [Link]

  • Jackson, J. E., et al. "Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design". Accounts of Chemical Research. [Link]

  • Munday, R. H. "Negishi Coupling". Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry, 2016. [Link]

  • Knochel, P., et al. "Direct Addition of Functionalized Organozinc Reagents to Carbon Dioxide, Ketones, and Aldehydes in the Presence of MgCl2". Synthesis, 2010. [Link]

  • Rasschaert, J., et al. "An Efficient and Reliable Procedure for the Preparation of Highly Reactive Rieke Zinc". Polymers, 2021. [Link]

  • Knochel, P., et al. "Negishi Cross-Couplings of Unsaturated Halides Bearing Relatively Acidic Hydrogen Atoms with Organozinc Reagents". Organic Letters, 2008. [Link]

  • J&K Scientific LLC. "Negishi Cross-Coupling". J&K Scientific. [Link]

  • Rieke Metals, Inc. "Reactive Zinc and Organozinc". Rieke Metals. [Link]

  • Rieke Metals, Inc. "Guide to Handling Rieke Zinc in THF". Rieke Metals. [Link]

  • Wikipedia. "Negishi coupling". Wikipedia, The Free Encyclopedia. [Link]

  • Knochel, P., et al. "Nickel-catalyzed cross-coupling reactions of benzylic zinc reagents with aromatic bromides, chlorides and tosylates". Chemical Communications, 2011. [Link]

  • De la Torre, A., et al. "On-demand synthesis of organozinc halides under continuous flow conditions". Nature Protocols, 2018. [Link]

  • ResearchGate. "Advances in the Chemistry of Organozinc Reagents". ResearchGate. [Link]

  • Organic Chemistry Portal. "Kumada Coupling". Organic Chemistry Portal. [Link]

  • Knochel, P., et al. "A practical cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides". Chemical Communications, 2016. [Link]

  • Ashenhurst, J. "Reactions of Grignard Reagents". Master Organic Chemistry. [Link]

  • May, J. "Modern Transition Metal Catalyzed Cross Coupling Reaction". Dr. May Group. [Link]

  • ResearchGate. "Functionalized Grignard Reagents in Kumada Cross-Coupling Reactions". ResearchGate. [Link]

  • Reddy, M. S., et al. "Investigation of a Kumada Cross Coupling Reaction for Large-Scale Production...". Organic Process Research & Development, 2015. [Link]

  • Organic Chemistry Portal. "Negishi Coupling". Organic Chemistry Portal. [Link]

  • ChemTalk. "Grignard Reagents". ChemTalk. [Link]

  • Chem-Station. "Kumada-Tamao-Corriu Cross Coupling". Chem-Station International Edition. [Link]

  • Cherney, A. H., et al. "Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions...". Chemical Reviews, 2015. [Link]

  • L.S. College, Muzaffarpur. "Organozinc compound". Department of Chemistry. [Link]

  • University of Pennsylvania. "Transition Metal Catalyzed Coupling Reactions". Plexpedia. [Link]

  • Dalal Institute. "Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds". Dalal Institute. [Link]

  • PrepChem.com. "Synthesis of 5-bromo-2-methoxybenzaldehyde". PrepChem. [Link]

  • ResearchGate. "Side Reactions in a Grignard Synthesis". ResearchGate. [Link]

  • Clark, J. "grignard reagents". Chemguide. [Link]

  • Organic Syntheses. "Asymmetric Nickel-Catalyzed Negishi Cross-Coupling". Organic Syntheses. [Link]

  • Ukaji, Y., et al. "Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles". Scientific Reports, 2020. [Link]

  • Organic Syntheses. "1-BROMO-5-CHLOROPENTANE". Organic Syntheses. [Link]

  • Google Patents. "CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone".
  • Chemistry Stack Exchange. "Reactivity of different types of Grignard reagents". Chemistry Stack Exchange. [Link]

  • Reddit. "Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents?". r/Chempros on Reddit. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. "The Synthesis Pathway of Methyl 2-bromo-5-methoxybenzoate: A Deep Dive". Inno Pharmchem. [Link]

  • European Patent Office. "METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID...". EPO. [Link]

  • Organic Chemistry Portal. "Highly Efficient Alkylation to Ketones and Aldimines with Grignard Reagents Catalyzed by Zinc(II) Chloride". Organic Chemistry Portal. [Link]

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A Comparative Guide to Titration Methods for Determining the Concentration of 5-Bromo-2-methoxybenzylzinc Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules and active pharmaceutical ingredients, the precise determination of the concentration of organometallic reagents is paramount. This guide provides an in-depth comparison of established methods for titrating 5-Bromo-2-methoxybenzylzinc chloride, a versatile organozinc reagent. We will delve into the mechanistic underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Introduction to 5-Bromo-2-methoxybenzylzinc Chloride and the Importance of Accurate Titer

5-Bromo-2-methoxybenzylzinc chloride is a functionalized organozinc halide reagent. Its utility in cross-coupling reactions and other carbon-carbon bond-forming transformations makes it a valuable tool in organic synthesis. However, like many organometallic reagents, it is sensitive to air and moisture, and its exact concentration in solution can vary between batches and over time.[1][2] An inaccurate titer can lead to poor reaction yields, the formation of impurities, and difficulties in reaction optimization and scale-up. Therefore, reliable and accurate methods for determining the concentration of this reagent are essential for reproducible and successful synthetic outcomes.

Comparative Analysis of Titration Methodologies

This guide will compare three distinct methods for determining the concentration of 5-Bromo-2-methoxybenzylzinc chloride:

  • Direct Titration with Iodine (I₂) : A widely used method for organozinc and Grignard reagents.

  • Indirect Complexometric Titration with EDTA : A classic analytical technique that determines the concentration of the zinc ion after quenching the organometallic species.

  • Quantitative ¹H NMR Spectroscopy : A modern, non-destructive spectroscopic method.

The following sections will provide a detailed exploration of each method, including the underlying chemical principles, step-by-step experimental protocols, and a discussion of their respective advantages and limitations.

Method 1: Direct Titration with Iodine (I₂)

This method, popularized by Krasovskiy and Knochel, has become a standard for the titration of organozinc and organomagnesium reagents.[3][4][5] It relies on the rapid and stoichiometric reaction between the organozinc compound and elemental iodine. The endpoint is visually determined by the disappearance of the characteristic brown color of iodine.

Mechanism and Rationale

The carbon-zinc bond in 5-Bromo-2-methoxybenzylzinc chloride is nucleophilic and reacts with the electrophilic iodine molecule. The reaction proceeds via oxidative addition, cleaving the C-Zn bond and forming the corresponding 5-bromo-2-methoxybenzyl iodide and zinc chloride iodide.

The use of a saturated solution of lithium chloride (LiCl) in tetrahydrofuran (THF) is crucial.[6] LiCl prevents the precipitation of zinc salts, which can obscure the endpoint, and it also enhances the solubility and reactivity of the organozinc reagent.[6]

Experimental Protocol

Materials:

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous lithium chloride (LiCl)

  • Iodine (I₂)

  • 5-Bromo-2-methoxybenzylzinc chloride solution in THF (the analyte)

  • Anhydrous solvent for dilution (e.g., THF)

  • Glassware (Schlenk flask, burette or syringe, magnetic stirrer, and stir bar)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation of the Titrant:

    • Accurately weigh approximately 254 mg (1 mmol) of iodine into a dry, argon-flushed Schlenk flask equipped with a magnetic stir bar.

    • Add 5 mL of a saturated solution of anhydrous LiCl in anhydrous THF (approximately 0.5 M).

    • Stir the mixture at room temperature until all the iodine has dissolved, resulting in a dark brown solution.

  • Titration:

    • Cool the iodine solution to 0 °C in an ice bath.

    • Slowly add the 5-Bromo-2-methoxybenzylzinc chloride solution dropwise to the stirred iodine solution using a burette or a calibrated syringe.

    • The brown color of the iodine will fade as the organozinc reagent is added. The endpoint is reached when the brown color completely disappears, and the solution becomes colorless or pale yellow.

    • Record the volume of the organozinc reagent added.

Calculation:

Molarity (M) = (moles of I₂) / (Volume of organozinc solution in L)

Visualization of the Workflow

G cluster_prep Titrant Preparation cluster_titration Titration cluster_calc Calculation I2 Weigh I₂ Dissolve Dissolve I₂ in LiCl/THF solution I2->Dissolve LiCl_THF Prepare saturated LiCl in THF LiCl_THF->Dissolve Cool Cool titrant to 0 °C Dissolve->Cool Add_Analyte Add 5-Bromo-2-methoxybenzylzinc chloride solution Cool->Add_Analyte Endpoint Observe disappearance of brown color Add_Analyte->Endpoint Record_Vol Record volume of analyte Endpoint->Record_Vol Calculate_M Calculate Molarity Record_Vol->Calculate_M

Caption: Workflow for the direct titration of 5-Bromo-2-methoxybenzylzinc chloride with iodine.

Method 2: Indirect Complexometric Titration with EDTA

This method involves two main steps: first, the quenching of the organozinc reagent to produce a stable zinc salt (Zn²⁺), and second, the titration of the resulting zinc ions with a standardized solution of ethylenediaminetetraacetic acid (EDTA). This is a well-established method for the quantification of many metal ions.[7][8][9][10][11]

Mechanism and Rationale
  • Quenching: The organozinc reagent is carefully quenched with an acidic aqueous solution. This protonates the benzyl carbanion and liberates the zinc as Zn²⁺ ions.

  • Complexation with EDTA: EDTA is a hexadentate ligand that forms a very stable, water-soluble 1:1 complex with zinc ions. The titration is performed in a buffered solution (typically pH 10) to ensure the complete formation of the Zn-EDTA complex.[8] A metallochromic indicator, such as Eriochrome Black T, is used to signal the endpoint. The indicator itself is a chelating agent that forms a colored complex with zinc ions. During the titration, EDTA displaces the indicator from the zinc ions. At the endpoint, when all the zinc has been complexed by EDTA, the free indicator imparts a different color to the solution.

Experimental Protocol

Materials:

  • 5-Bromo-2-methoxybenzylzinc chloride solution in THF (the analyte)

  • Dilute hydrochloric acid (HCl) solution (e.g., 1 M)

  • Ammonia-ammonium chloride buffer solution (pH 10)

  • Eriochrome Black T indicator

  • Standardized EDTA solution (e.g., 0.01 M)

  • Deionized water

  • Glassware (pipette, volumetric flask, Erlenmeyer flask, burette)

Procedure:

  • Quenching:

    • Accurately pipette a known volume (e.g., 1.00 mL) of the 5-Bromo-2-methoxybenzylzinc chloride solution into an Erlenmeyer flask.

    • Carefully and slowly add an excess of dilute HCl solution to quench the organozinc reagent.

    • Gently swirl the flask to ensure complete reaction.

  • Titration:

    • Dilute the quenched solution with deionized water to approximately 50 mL.

    • Add 2 mL of the ammonia-ammonium chloride buffer (pH 10) to the solution.

    • Add a few drops of the Eriochrome Black T indicator solution. The solution should turn a wine-red color.

    • Titrate the solution with the standardized EDTA solution. The endpoint is reached when the color changes from wine-red to a distinct blue.

    • Record the volume of EDTA solution used.

Calculation:

Molarity (M) = (Molarity of EDTA × Volume of EDTA in L) / (Initial volume of organozinc solution in L)

Visualization of the Workflow

G cluster_quench Quenching cluster_titration Titration cluster_calc Calculation Pipette Pipette known volume of analyte Quench Quench with dilute HCl Pipette->Quench Dilute Dilute with water Quench->Dilute Buffer Add pH 10 buffer Dilute->Buffer Indicator Add Eriochrome Black T indicator Buffer->Indicator Titrate Titrate with standardized EDTA Indicator->Titrate Endpoint Observe color change (red to blue) Titrate->Endpoint Record_Vol Record volume of EDTA Endpoint->Record_Vol Calculate_M Calculate Molarity Record_Vol->Calculate_M

Caption: Workflow for the indirect complexometric titration of 5-Bromo-2-methoxybenzylzinc chloride with EDTA.

Method 3: Quantitative ¹H NMR Spectroscopy

Quantitative ¹H NMR (qNMR) is a powerful analytical technique that can be used to determine the concentration of a substance in solution without the need for titration.[12][13][14] It relies on the principle that the integrated area of a proton signal in an NMR spectrum is directly proportional to the number of protons giving rise to that signal.

Principle and Rationale

By adding a known amount of an internal standard to a known volume of the organozinc solution, the concentration of the analyte can be determined by comparing the integral of a characteristic signal of the analyte to the integral of a known signal from the internal standard.

Key considerations for the internal standard:

  • It must be of high purity.

  • It should not react with the analyte or the solvent.

  • It should have a simple ¹H NMR spectrum with at least one signal that does not overlap with any signals from the analyte or the solvent.

  • It should be soluble in the same solvent as the analyte.

For 5-Bromo-2-methoxybenzylzinc chloride in THF, a suitable internal standard could be 1,3,5-trimethoxybenzene or another inert aromatic compound with a known number of protons giving a distinct singlet.

Experimental Protocol

Materials:

  • 5-Bromo-2-methoxybenzylzinc chloride solution in THF (the analyte)

  • High-purity internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Deuterated solvent (e.g., THF-d₈) for locking and shimming

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the internal standard into a vial.

    • Add a known volume of the 5-Bromo-2-methoxybenzylzinc chloride solution to the vial.

    • Mix thoroughly to ensure a homogeneous solution.

    • Transfer an aliquot of the solution to an NMR tube and add a small amount of THF-d₈.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of the protons being integrated) to allow for complete relaxation of all relevant protons. This is critical for accurate integration.

  • Data Processing:

    • Process the spectrum (phasing and baseline correction).

    • Integrate a well-resolved signal from the analyte (e.g., the benzylic CH₂ protons) and a signal from the internal standard (e.g., the methoxy protons of 1,3,5-trimethoxybenzene).

Calculation:

Concentration_analyte = (Integral_analyte / N_protons_analyte) × (N_protons_std / Integral_std) × (moles_std / Volume_analyte)

Where:

  • Integral_analyte = Integral of the analyte signal

  • N_protons_analyte = Number of protons giving rise to the analyte signal

  • Integral_std = Integral of the internal standard signal

  • N_protons_std = Number of protons giving rise to the internal standard signal

  • moles_std = Moles of the internal standard added

  • Volume_analyte = Volume of the analyte solution used

Visualization of the Workflow

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition & Processing cluster_calc Calculation Weigh_Std Weigh internal standard Add_Analyte Add known volume of analyte Weigh_Std->Add_Analyte Mix Mix thoroughly Add_Analyte->Mix Acquire Acquire ¹H NMR spectrum Mix->Acquire Process Process spectrum (phase, baseline) Acquire->Process Integrate Integrate analyte and standard signals Process->Integrate Calculate_C Calculate Concentration Integrate->Calculate_C

Caption: Workflow for the determination of 5-Bromo-2-methoxybenzylzinc chloride concentration by quantitative ¹H NMR.

Performance Comparison

FeatureDirect Titration with I₂Indirect Complexometric Titration with EDTAQuantitative ¹H NMR Spectroscopy
Principle Redox titrationComplexometric titrationSpectroscopic quantification
Speed FastModerate (requires quenching step)Fast (for a single sample, but requires access to an NMR spectrometer)
Simplicity Simple visual endpointMulti-step procedureRequires expertise in NMR acquisition and processing
Equipment Standard laboratory glasswareStandard laboratory glasswareNMR spectrometer
Accuracy Good, but can be affected by impurities that react with iodine.High, as it is specific to the zinc ion concentration.Potentially very high, but depends on the purity of the internal standard and proper experimental setup.
Precision Good, reproducible results are achievable.[4]High, with proper technique.High, with careful sample preparation and data processing.
Selectivity Reacts with the active organometallic species.Measures total zinc content (both active reagent and any hydrolyzed zinc salts).Can distinguish between the desired product and some organic impurities if their signals are resolved.
Cost LowLowHigh (initial instrument cost and maintenance)
Destructive? YesYesNo (sample can be recovered)

Conclusion and Recommendations

The choice of method for determining the concentration of 5-Bromo-2-methoxybenzylzinc chloride depends on the specific requirements of the laboratory and the intended application of the reagent.

  • For routine and rapid analysis in a synthesis lab, the direct titration with iodine is highly recommended. It is fast, simple, and requires only basic laboratory equipment. The visual endpoint is sharp and easy to detect, especially with the use of LiCl to prevent precipitation.[3]

  • The indirect complexometric titration with EDTA is a valuable method for obtaining a highly accurate determination of the total zinc concentration. This can be useful for cross-validation or when the presence of hydrolyzed, inactive zinc species is suspected. However, it is more time-consuming than the direct iodine titration.

  • Quantitative ¹H NMR spectroscopy offers a powerful, non-destructive alternative. It is particularly advantageous when a high degree of accuracy is required, and it can provide additional information about the purity of the reagent. The main drawbacks are the high cost of the instrumentation and the need for specialized expertise.

For most practical purposes in a drug development or research setting, the direct iodine titration provides an excellent balance of speed, simplicity, and accuracy, making it the method of choice for the routine determination of 5-Bromo-2-methoxybenzylzinc chloride concentration.

References

  • Scribd. (n.d.). Experiment: Complexometric Titration. Retrieved from [Link]

  • Titration.info. (2024, November 13). Complexometric determination of zinc. Retrieved from [Link]

  • ProQuest. (n.d.). Complexometric titration of zinc. Retrieved from [Link]

  • Slideshare. (n.d.). Estimation of Zinc by EDTA. Retrieved from [Link]

  • Cash, D. (2008, September). EDTA Titrations 1: Standardization of EDTA and Analysis of Zinc in a Supplement Tablet. Retrieved from [Link]

  • Krasovskiy, A., & Knochel, P. (2006). A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis, 2006(05), 890-891.
  • Jackson, M. D., et al. (2020). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Accounts of Chemical Research, 53(10), 2315-2327.
  • University of Munich. (n.d.). New Methods for the Synthesis of Organozinc and Organocopper Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Practical Cobalt-Catalyzed Cross-Coupling of Benzylic Zinc Reagents with Aryl and Heteroaryl Bromides or Chlorides. Retrieved from [Link]

  • Elsevier. (2013, October 22). Analysis of Organoaluminium and Organozinc Compounds. Retrieved from [Link]

  • Thieme. (n.d.). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, May 3). 23.1C: Characterization of Organometallic Complexes. Retrieved from [Link]

  • eScholarship. (n.d.). Mechanistic Studies of Organozinc Reagent Formation using Single-Particle Fluorescence Microscopy. Retrieved from [Link]

  • ACS Publications. (2024, May 2). Continuous Scalable Synthesis and Concentration Variation of Organozinc Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, January 18). 12.1: Characterization of Organometallic Complexes. Retrieved from [Link]

  • Springer. (n.d.). NMR in Organometallic Chemistry. Retrieved from [Link]

  • Shodhganga. (n.d.). PREPARATION OF SOME ORGANOZINC COMPOUNDS AND THEIR ENANTIOSELECTIVE ADDITION TO ALDEHYDES. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid-state NMR Spectroscopy in Organometallic Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Organozinc Compounds in N,N-Dimethylformamide: Stability Towards Degradation and Reactivity in Negishi Cross-Coupling Reactions. Retrieved from [Link]

  • CORE. (n.d.). Preparation and Applications of Benzylic Zinc Chlorides. Retrieved from [Link]

  • PMC. (n.d.). (E)-N′-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide. Retrieved from [Link]

  • University of Sydney. (n.d.). Determination of Chloride Ion Concentration by Titration (Mohr's Method). Retrieved from [Link]

Sources

Precision Purity Analysis of Organozinc Reagents: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden Variable" in Metallation

In the delicate architecture of Negishi cross-couplings and asymmetric additions, the precise molarity of organozinc reagents is often the silent determinant of success. Unlike their more aggressive cousins (organolithiums and Grignards), organozinc reagents (


 or 

) exhibit lower basicity and higher functional group tolerance. However, this mildness comes at a cost: standard acid-base titrations often fail because organozincs do not cleanly deprotonate many common colorimetric indicators.

Furthermore, "Total Zinc" analysis (via EDTA titration or ICP-MS) is deceptive; it quantifies both the active organometallic species and the inactive inorganic salts (


, 

) generated during reagent preparation or degradation.

This guide establishes a Purity Analysis Standard focusing on "Active Zinc" (


 bond content), comparing the industry-standard Iodometric Titration  against the high-fidelity Quantitative NMR (qNMR)  method.

Comparative Analysis of Standards

The following table summarizes the performance metrics of the three primary analytical approaches.

Table 1: Performance Matrix of Organozinc Analysis Methods
FeatureMethod A: Iodometric Titration (with LiCl) Method B: qNMR Spectroscopy Method C: Salicylaldehyde Phenylhydrazone
Principle Redox (Iodolysis of C-Zn bond)Proton/Carbon Integration vs. Internal StandardColorimetric (Deprotonation/Coordination)
Accuracy

2-3%

1% (User dependent)

5%
Limit of Detection ~0.05 M~0.01 M~0.1 M
Time per Run < 5 minutes15–30 minutes5–10 minutes
Key Advantage Rapid, visual endpoint; robust for most

.
Distinguishes active species from protonated byproducts (

).
Useful when

reacts with the R-group (e.g., alkenes).
Major Limitation Cannot distinguish

from

;

consumes alkenes/alkynes slowly.
Requires deuterated solvents; non-destructive but slow.Requires specific indicator preparation; less sharp endpoint for Zn.
Cost Efficiency High (Cheap reagents)Low (Solvents + Instrument time)Moderate

Method A: The Industrial Standard – Iodometric Titration (Knochel’s Protocol)

The iodometric titration is the most robust method for organozincs. However, the critical innovation introduced by Knochel et al. is the addition of Lithium Chloride (LiCl) .[1][2][3][4]

The "LiCl Effect" (Causality & Expertise)

In standard THF, the byproduct of iodolysis (


) often precipitates or forms aggregates with the organozinc, obscuring the endpoint.
  • Without LiCl: The solution becomes turbid; the endpoint (disappearance of brown iodine color) is muddy.

  • With LiCl: LiCl coordinates to zinc species, forming soluble zincates (e.g.,

    
    ). This ensures a homogeneous solution throughout the titration, yielding a sharp, self-validating endpoint (Brown 
    
    
    
    Colorless).
Experimental Protocol

Reagents:

  • Titrant: Iodine (

    
    ), solid (sublimed grade).
    
  • Solvent: 0.5 M LiCl solution in anhydrous THF (Prepare by drying LiCl at 150°C under vacuum, then dissolving in dry THF).

Step-by-Step Workflow:

  • Preparation: Flame-dry a 10 mL round-bottom flask or vial containing a magnetic stir bar. Flush with Argon.

  • Weighing: Accurately weigh iodine (approx. 250 mg, ~1.0 mmol) directly into the flask. Record the exact mass (

    
    ).
    
  • Solubilization: Add 3–5 mL of the 0.5 M LiCl/THF solution. Stir until the iodine is completely dissolved. The solution will be dark brown.

  • Titration:

    • Cool the solution to 0°C (ice bath) to minimize side reactions (like iodine attacking sensitive functional groups on the R-chain).

    • Add the organozinc reagent dropwise via a 1.00 mL gas-tight syringe (with 0.01 mL graduations).

    • Endpoint: The solution transitions from Dark Brown

      
       Yellow 
      
      
      
      Colorless (Clear)
      . The endpoint is the first drop that renders the solution completely colorless.

Calculation:



Note: The factor 0.5 accounts for the stoichiometry: 

. If using

, the stoichiometry is 1:1, and the factor is 1.0.
Visualization: The Iodolysis Mechanism

IodolysisMechanism Start Organozinc Species (R-Zn-X) Complex Activated Zincate [R-Zn(Cl)-X]- Li+ Start->Complex Coordination Iodine Iodine (I-I) (Brown Solution) Transition Transition State (Zn-I / C-I bond formation) Iodine->Transition LiCl LiCl Additive (Solubilizer) LiCl->Complex Complex->Transition + I2 Product Organic Iodide (R-I) + Zn(II) Salts (Colorless Solution) Transition->Product Redox Cleavage

Figure 1: Mechanism of LiCl-mediated Iodolysis.[1] LiCl prevents aggregate precipitation, ensuring a sharp colorimetric endpoint.

Method B: The High-Fidelity Validator – Quantitative NMR (qNMR)

When the organozinc reagent contains moieties sensitive to iodine (e.g., electron-rich styrenes), or when distinguishing between


 and protonated degradation products (

) is critical, qNMR is the mandatory standard.
Experimental Protocol

Reagents:

  • Internal Standard: 1,5-Cyclooctadiene (COD) or Ethylene Carbonate (anhydrous).

    • Selection Rule: Choose a standard with singlet/multiplet peaks that do not overlap with your reagent's R-group signals.

  • Solvent:

    
     or THF-
    
    
    
    (dried over molecular sieves).

Step-by-Step Workflow:

  • Standard Prep: Weigh approx. 0.5 mmol of the internal standard (

    
    ) into a dried NMR tube.
    
  • Solvent: Add 0.6 mL of deuterated solvent.

  • Sample Addition: Add exactly 0.10 mL (or a known mass) of the organozinc reagent solution.

  • Acquisition: Run a standard

    
     NMR with a relaxation delay (
    
    
    
    ) of at least 10–20 seconds to ensure full relaxation of all nuclei.
  • Analysis: Integrate the characteristic peak of the Organozinc (

    
     alpha to Zn) against the Standard's peak.
    

Calculation:



Where 

= number of protons responsible for the integrated peak.

Method C: The Colorimetric Alternative – Salicylaldehyde Phenylhydrazone

For cases where iodine titration is chemically incompatible and NMR is logistically impossible, this indicator provides a viable alternative.

Protocol:

  • Dissolve ~60 mg of Salicylaldehyde Phenylhydrazone in 10 mL of dry THF.

  • The solution is initially Yellow .[1]

  • Titrate with the organozinc reagent.[1]

  • Endpoint: The solution turns a bright Golden-Orange upon formation of the dianion complex.

  • Note: This method is less precise than iodine for zinc reagents due to the weaker basicity of Zn-C bonds compared to Li-C bonds.

Decision Framework

Use the following logic flow to select the appropriate purity analysis method for your specific campaign.

MethodSelection cluster_rec Recommendation Start Start: Purity Analysis of Organozinc Reagent Q1 Does the R-group contain Iodine-sensitive moieties? (e.g., electron-rich alkenes, alkynes) Start->Q1 Q2 Is high-precision validation required for GMP/GLP? Q1->Q2 No MethodB METHOD B: qNMR Spectroscopy (High Fidelity) Q1->MethodB Yes (High Sensitivity) MethodC METHOD C: Salicylaldehyde Phenylhydrazone (Alternative) Q1->MethodC Yes (Low Sensitivity/Field Check) MethodA METHOD A: Iodine Titration (+LiCl) (Standard) Q2->MethodA No (Routine Synthesis) Q2->MethodB Yes (Validation)

Figure 2: Analytical Decision Matrix. Method A is the default recommendation for 90% of synthetic workflows.

References

  • Krasovskiy, A., & Knochel, P. (2006).[2] Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis, 2006(05), 890–891.[2]

  • Love, B. E., & Jones, E. G. (1999).[5] The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents. The Journal of Organic Chemistry, 64(10), 3755–3756.[5][6]

  • Ellwart, M., et al. (2018). Preparation of Solid Organozinc Pivalates and their Reaction in Pd-Catalyzed Cross-Couplings. Organic Syntheses, 95, 127–141.

  • Hanada, E. M., et al. (2020). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal. Chemistry – A European Journal, 26(67), 15094–15098.

Sources

Safety Operating Guide

5-Bromo-2-methoxybenzylzinc chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Safe Handling and Disposal Protocol: 5-Bromo-2-methoxybenzylzinc Chloride [1]

  • Reagent Class: Organozinc Halide (0.5M in THF)

Executive Safety Summary

Immediate Action Required: Treat this reagent as pyrophoric and water-reactive .[2] While organozinc reagents are generally less reactive than organolithiums, 5-Bromo-2-methoxybenzylzinc chloride possesses a polarized Carbon-Zinc bond that reacts violently with protic sources (water, alcohols) to release heat and flammable gases. Furthermore, the carrier solvent (Tetrahydrofuran/THF) presents a dual threat: high flammability and the potential for peroxide formation upon prolonged storage.

The Golden Rule of Disposal: Never quench undiluted reagent. You must create a "thermal heat sink" using an inert solvent before introducing a proton source.

Pre-Operational Assessment & PPE

Before initiating disposal, verify the state of the reagent. If the bottle is old (>1 year) or shows crystal formation around the cap, do not open it . Crystals may be shock-sensitive THF peroxides. Contact EHS immediately for bomb squad disposal.

Mandatory PPE Checklist
ComponentSpecificationRationale
Eye Protection Chemical Splash Goggles + Face ShieldStandard glasses fail against pressurized spray from rapid hydrolysis.[3]
Hand Protection Double Nitrile Gloves (or Silver Shield®)THF permeates standard nitrile; double layering provides breakthrough time buffer.
Body Protection Flame-Resistant Lab Coat (Nomex®)Cotton burns; synthetic blends melt into skin. Nomex self-extinguishes.
Atmosphere Fume Hood + Inert Gas (Ar/N2)Quenching releases fumes; inert gas prevents ignition of THF vapors.

The Controlled Quenching Protocol

Objective: Convert the reactive Organozinc species into inert Zinc salts and the corresponding organic neutral (4-Bromo-2-methylanisole) via controlled protonolysis.

Phase 1: The Inert Heat Sink (Dilution)

Causality: Direct addition of quenching agents to the reagent causes a localized "hot spot" where the rate of heat generation exceeds the rate of heat dissipation, leading to solvent boiling and potential projection.

  • Secure a 3-neck round-bottom flask (RBF) in a fume hood.

  • Purge the flask with Argon or Nitrogen.[4][5]

  • Add a volume of inert solvent (Heptane or Toluene) equal to 10x the volume of the reagent to be disposed.

    • Why Heptane? It has a higher heat capacity than the reagent and is non-reactive, acting as a thermal buffer.

  • Cool the RBF to 0°C using an ice/water bath.

Phase 2: Protonolysis (The "Kill" Step)

Causality: We use Isopropanol (IPA) instead of water because the steric bulk of IPA slows the kinetics of the proton transfer, making the exotherm manageable.

  • Transfer the 5-Bromo-2-methoxybenzylzinc chloride into the cooled Heptane solution via cannula or gas-tight syringe. Never pour from an open bottle.

  • Begin stirring moderately.

  • Add Isopropanol (IPA) dropwise via an addition funnel or syringe.

    • Observation: You will see bubbling (gas evolution) and potentially a white precipitate (Zinc alkoxides).

    • Endpoint: Continue adding IPA until bubbling ceases completely.

Phase 3: Hydrolysis & Neutralization[2][6]
  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Add Methanol (more reactive than IPA) to ensure all organometallic species are consumed.

  • Slowly add Water .

  • If a solid precipitate (Zinc salts) makes the mixture unmanageable, add dilute 1M HCl until the solids dissolve.

    • Note: This generates Zinc Chloride (ZnCl2) in the aqueous phase.

Waste Stream Management

Once quenched, the mixture is no longer pyrophoric but remains hazardous (Flammable/Corrosive).

FractionCompositionDisposal Stream
Organic Layer Heptane, THF, IPA, 4-Bromo-2-methylanisoleHalogenated Organic Waste (Due to the Br atom on the byproduct).
Aqueous Layer Water, ZnCl2, HClAqueous Heavy Metal Waste (Zinc is a regulated heavy metal in many jurisdictions).

Separation Protocol:

  • Pour the mixture into a separatory funnel.

  • Separate the layers.

  • Test the pH of the aqueous layer; adjust to pH 5-9 if your facility requires neutral waste, otherwise dispose as acidic metal waste.

Visual Workflows (DOT Diagrams)

Diagram 1: The Quenching Decision Matrix

This workflow dictates the operational path based on the quantity of reagent.

QuenchMatrix Start Start: 5-Bromo-2-methoxybenzylzinc chloride Decision Quantity to Dispose? Start->Decision Syringe Trace (< 5 mL) (e.g., Syringe Residue) Decision->Syringe Small Scale Bulk Bulk (> 5 mL) (e.g., Old Bottle) Decision->Bulk Large Scale MethodA Method A: Direct Solvent Rinse 1. Pull inert solvent (Hexane) into syringe 2. Eject into beaker of IPA Syringe->MethodA MethodB Method B: Cannula Transfer 1. Transfer to reaction flask with Heptane 2. Cool to 0°C 3. Dropwise IPA addition Bulk->MethodB Waste Segregate Waste: Org: Halogenated | Aq: Heavy Metal MethodA->Waste MethodB->Waste

Caption: Decision matrix for selecting the appropriate quenching scale. Method A is for residual cleanup; Method B is for bulk disposal.

Diagram 2: Chemical Transformation Logic

This diagram illustrates the chemical changes and safety barriers during the process.

ReactionLogic Active Active Reagent (R-Zn-Cl) Dilution Inert Dilution (Heptane Buffer) Active->Dilution Step 1: Reduce Conc. Quench Proton Source (IPA) Dilution->Quench Step 2: Add H+ Exotherm Controlled Exotherm (Heat Dissipated) Quench->Exotherm Reaction Products Final Products 1. R-H (Organic) 2. Zn(OR)Cl (Salts) Exotherm->Products Result

Caption: The "Safety Sandwich" approach: Dilution buffers the energy release before the chemical transformation occurs.

Emergency Contingencies

  • Spill:

    • Do not use water.

    • Cover immediately with Vermiculite or dry sand to absorb the liquid and smother the pyrophoric potential.

    • Scoop into a dry container and treat as hazardous solid waste.

  • Fire:

    • Class D extinguishers are preferred for metal fires, but since this is a solution in THF, a Dry Chemical (Class B) extinguisher is effective for the solvent fire.

    • Critical: Avoid CO2 extinguishers if possible, as the high velocity discharge can spread the burning liquid.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • UCLA Chemistry & Biochemistry. (2024). Procedures for Safe Use of Pyrophoric Liquid Reagents. [Link]

  • University of Rochester. (n.d.). Standard Operating Procedure: Organozinc Reagents. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.